molecular formula C21H23N7O B10815245 DS21360717

DS21360717

Número de catálogo: B10815245
Peso molecular: 389.5 g/mol
Clave InChI: VFVLUXBYMUKJIJ-DLBZAZTESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

DS21360717 is a useful research compound. Its molecular formula is C21H23N7O and its molecular weight is 389.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C21H23N7O

Peso molecular

389.5 g/mol

Nombre IUPAC

7-[[(1R,2S)-2-aminocyclohexyl]amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile

InChI

InChI=1S/C21H23N7O/c1-12-5-4-6-13(9-12)25-20-18-15(11-24-28-21(18)29)14(10-22)19(27-20)26-17-8-3-2-7-16(17)23/h4-6,9,11,16-17H,2-3,7-8,23H2,1H3,(H,28,29)(H2,25,26,27)/t16-,17+/m0/s1

Clave InChI

VFVLUXBYMUKJIJ-DLBZAZTESA-N

SMILES isomérico

CC1=CC(=CC=C1)NC2=C3C(=C(C(=N2)N[C@@H]4CCCC[C@@H]4N)C#N)C=NNC3=O

SMILES canónico

CC1=CC(=CC=C1)NC2=C3C(=C(C(=N2)NC4CCCCC4N)C#N)C=NNC3=O

Origen del producto

United States

Foundational & Exploratory

No Publicly Available Information on DS21360717 for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and public databases, no specific information is available regarding the mechanism of action of a compound designated DS21360717 for the treatment of Parkinson's disease.

Efforts to retrieve data on "this compound" did not yield any preclinical or clinical research, published papers, or conference presentations detailing its pharmacological properties, experimental protocols, or signaling pathways in the context of Parkinson's disease. The identifier "this compound" does not appear in publicly accessible records of pharmaceutical development pipelines.

While the "DS" prefix often denotes compounds under development by the pharmaceutical company Daiichi Sankyo, and the company has expressed a clear interest in neurodegenerative diseases, there is no public information linking them to a compound with this specific identifier for Parkinson's disease. Daiichi Sankyo has established collaborations to explore novel therapeutics for neurodegenerative conditions, including a partnership with the University of California, San Francisco (UCSF) to screen their compound library for potential drug candidates.[1][2][3] However, the specifics of the compounds under investigation within these collaborations are not publicly disclosed.

The landscape of emerging therapies for Parkinson's disease is broad, with researchers investigating numerous novel mechanisms of action. These include targeting alpha-synuclein (B15492655) aggregation, enhancing autophagy, modulating neuroinflammation, and exploring gene therapies.[4][5][6][7][8][9] Without any specific information on this compound, it is impossible to place it within this landscape or to provide the in-depth technical guide requested.

Due to the complete absence of data, the core requirements of this request—including the creation of data tables, detailing of experimental protocols, and generation of signaling pathway diagrams—cannot be fulfilled. It is possible that "this compound" is an internal development code that has not yet been disclosed publicly, that the identifier is inaccurate, or that the development of this compound has been discontinued (B1498344) without public record.

For researchers, scientists, and drug development professionals interested in the latest advancements in Parkinson's disease therapeutics, it is recommended to monitor publications from major pharmaceutical companies like Daiichi Sankyo and presentations at key neuroscience conferences for the disclosure of new chemical entities and their mechanisms of action.

References

The Therapeutic Potential of DS21360717: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Novel FER Tyrosine Kinase Inhibitor for Oncological Applications

DS21360717 is a potent and selective, orally active small-molecule inhibitor of Feline Sarcoma (FES)-related tyrosine kinase (FER).[1] Emerging as a promising candidate from the pyrido-pyridazinone chemical scaffold, this compound has demonstrated significant antitumor activity in preclinical models, positioning it as a compelling agent for further investigation in oncology.[2][3] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies underpinning its evaluation.

Core Mechanism of Action: Targeting FER Kinase

This compound exerts its therapeutic effect through the direct inhibition of FER, a non-receptor tyrosine kinase implicated in various cellular processes critical to cancer progression, including cell adhesion, migration, and invasion.[2][4] By binding to the ATP-binding site of the FER kinase domain, this compound blocks its catalytic activity, thereby disrupting downstream signaling pathways that promote tumor growth and metastasis. This targeted approach suggests a potential for a favorable therapeutic window, minimizing off-target effects.

Preclinical Efficacy: In Vitro Potency and In Vivo Antitumor Activity

This compound has demonstrated potent inhibition of FER kinase in biochemical assays and significant antitumor effects in a cellular model of FER-dependent cancer. The key quantitative data from these preclinical studies are summarized below.

Quantitative Preclinical Data for this compound
ParameterValueExperimental SystemReference
FER Kinase Inhibition (IC50) 0.49 nMBiochemical Assay[1]
In Vivo Efficacy Dose-dependent antitumor effectBa/F3-FER Subcutaneous Tumor Model[5][6]

Signaling Pathway of FER Kinase Inhibition by this compound

The primary mechanism of action of this compound is the inhibition of FER tyrosine kinase. This disruption of FER activity is hypothesized to lead to the induction of apoptosis and cell cycle arrest in cancer cells. The following diagram illustrates the proposed signaling pathway.

FER_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor FER_Kinase FER Tyrosine Kinase Growth_Factor_Receptor->FER_Kinase Activates This compound This compound This compound->FER_Kinase Inhibits Downstream_Effectors Downstream Effectors FER_Kinase->Downstream_Effectors Phosphorylates Apoptosis Apoptosis Downstream_Effectors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effectors->Cell_Cycle_Arrest

FER Kinase Inhibition by this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following sections outline the probable protocols for the key experiments cited in the evaluation of this compound, based on standard practices in the field.

FER Kinase Inhibition Assay (Biochemical)

This assay is designed to quantify the direct inhibitory effect of this compound on the enzymatic activity of FER kinase.

Materials:

  • Recombinant human FER kinase

  • ATP

  • Biotinylated peptide substrate

  • This compound (various concentrations)

  • Kinase buffer

  • Streptavidin-coated plates

  • Europium-labeled anti-phosphotyrosine antibody

  • Time-resolved fluorescence (TRF) reader

Procedure:

  • Prepare a reaction mixture containing FER kinase, the peptide substrate, and varying concentrations of this compound in a kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Transfer the reaction mixture to streptavidin-coated microplates and incubate to allow the biotinylated peptide to bind.

  • Wash the plates to remove unbound components.

  • Add a europium-labeled anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.

  • After a final wash, measure the time-resolved fluorescence.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Antitumor Efficacy Study: Ba/F3-FER Subcutaneous Tumor Model

This in vivo model is used to assess the antitumor activity of this compound in a living organism.

Animal Model:

  • Immunodeficient mice (e.g., BALB/c nude mice)

Cell Line:

  • Ba/F3 cells engineered to express human FER (Ba/F3-FER)

Procedure:

  • Subcutaneously implant Ba/F3-FER cells into the flank of the immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into vehicle control and treatment groups.

  • Administer this compound orally at various dose levels to the treatment groups daily for a specified period (e.g., 14-21 days).

  • Administer the vehicle to the control group following the same schedule.

  • Monitor tumor volume and body weight regularly throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Experimental Workflow Diagrams

The following diagrams provide a visual representation of the key experimental workflows.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (FER, Substrate, this compound) Start->Prepare_Reaction Initiate_Reaction Add ATP Initiate Reaction Prepare_Reaction->Initiate_Reaction Incubate_1 Incubate (e.g., 60 min) Initiate_Reaction->Incubate_1 Stop_Reaction Add EDTA Stop Reaction Incubate_1->Stop_Reaction Bind_to_Plate Transfer to Streptavidin Plate Incubate Stop_Reaction->Bind_to_Plate Wash_1 Wash Plate Bind_to_Plate->Wash_1 Add_Antibody Add Eu-labeled Antibody Incubate Wash_1->Add_Antibody Wash_2 Wash Plate Add_Antibody->Wash_2 Read_Fluorescence Measure Time-Resolved Fluorescence Wash_2->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50

FER Kinase Inhibition Assay Workflow.

In_Vivo_Tumor_Model_Workflow Start Start Implant_Cells Subcutaneous Implantation of Ba/F3-FER Cells Start->Implant_Cells Tumor_Growth Tumor Growth to Palpable Size Implant_Cells->Tumor_Growth Randomize Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomize Treatment Daily Oral Administration (Vehicle or this compound) Randomize->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint End of Study (e.g., Day 21) Monitoring->Endpoint Analysis Euthanize & Excise Tumors Data Analysis (TGI) Endpoint->Analysis End End Analysis->End

In Vivo Antitumor Efficacy Workflow.

Conclusion and Future Directions

This compound is a promising, potent inhibitor of FER tyrosine kinase with demonstrated preclinical antitumor activity. Its targeted mechanism of action suggests potential for efficacy in cancers where FER signaling is a key driver of disease progression. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to explore its efficacy in a broader range of cancer models. The optimization of this scaffold has already led to the development of next-generation compounds with improved properties, highlighting the therapeutic potential of this chemical series. The data presented in this guide provide a solid foundation for the continued development of this compound and related compounds as novel cancer therapeutics.

References

DS-Hypothetical: A Selective LRRK2 Kinase Inhibitor for Investigating Parkinson's Disease Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, in particular, leads to increased kinase activity, which is implicated in the neurodegenerative processes of PD.[1][2] This has positioned LRRK2 as a promising therapeutic target. This technical guide details the preclinical profile of DS-Hypothetical, a potent and selective, hypothetical LRRK2 kinase inhibitor developed for research purposes. This document provides an overview of its mechanism of action, in vitro and in cellulo activity, selectivity profile, and detailed experimental protocols for its characterization.

Introduction to LRRK2 and Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[3] Gain-of-function mutations in LRRK2 are strongly linked to an increased risk of developing Parkinson's disease.[2][4] The enhanced kinase activity resulting from these mutations is believed to contribute to neuronal toxicity through various mechanisms, including disruption of vesicular trafficking, autophagy, and lysosomal function.[4] The development of selective LRRK2 inhibitors is therefore a critical area of research for potential disease-modifying therapies for PD.[2] DS-Hypothetical is presented here as a tool compound to facilitate the investigation of LRRK2-mediated signaling pathways and their role in PD.

Mechanism of Action

DS-Hypothetical is a small molecule inhibitor that targets the kinase domain of LRRK2. By binding to the ATP-binding pocket, it prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. A key substrate of LRRK2 is a subset of Rab GTPases.[2][5] Inhibition of LRRK2 kinase activity by DS-Hypothetical is expected to reduce the phosphorylation of these Rab proteins, thereby rescuing some of the cellular dysfunction associated with pathogenic LRRK2 mutations.[6]

Quantitative Data Summary

The following tables summarize the in vitro and cellular activity of DS-Hypothetical against wild-type and G2019S mutant LRRK2, as well as its kinase selectivity profile.

Table 1: In Vitro Kinase Inhibition

TargetIC₅₀ (nM)Assay Type
LRRK2 (Wild-Type)5.2Biochemical Kinase Assay
LRRK2 (G2019S)1.8Biochemical Kinase Assay

Table 2: Cellular Activity

AssayCell LineIC₅₀ (nM)
pS935 LRRK2HEK293T15.7
pRab10A54920.1

Table 3: Kinase Selectivity Profile (Select Kinases)

Kinase% Inhibition @ 1 µM
LRRK299
CAMKK212
GAK8
PLK415
TNK15
PIP4K2C3

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro LRRK2 Kinase Assay

This assay quantifies the direct inhibitory effect of DS-Hypothetical on the kinase activity of recombinant LRRK2.

  • Materials:

    • Recombinant LRRK2 (WT or G2019S)

    • Kinase Buffer (50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂)

    • LRRK2 substrate (e.g., LRRKtide)

    • [γ-³²P]ATP

    • ATP solution

    • DS-Hypothetical (dissolved in DMSO)

    • P81 phosphocellulose paper

    • 50 mM phosphoric acid

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the LRRK2 enzyme, kinase buffer, and LRRKtide substrate.

    • Add DS-Hypothetical at various concentrations (typically a 10-point dilution series). Include a DMSO-only control.

    • Pre-incubate the mixture for 15 minutes at 30°C.

    • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.

    • Incubate the reaction for 30 minutes at 30°C.

    • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 papers three times for 10 minutes each in 50 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular pS935 LRRK2 Western Blot Assay

This assay measures the inhibition of LRRK2 autophosphorylation in a cellular context.

  • Materials:

    • HEK293T cells overexpressing LRRK2

    • Cell culture medium

    • DS-Hypothetical (dissolved in DMSO)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • Nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate HEK293T cells and allow them to adhere overnight.

    • Treat cells with DS-Hypothetical at various concentrations for 2 hours. Include a DMSO control.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with anti-pS935-LRRK2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total LRRK2 antibody for normalization.

    • Quantify band intensities to determine the IC₅₀ value.

Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Pathogenic_Mutations Pathogenic Mutations (e.g., G2019S) LRRK2_Active LRRK2 (Active) Pathogenic_Mutations->LRRK2_Active Upstream_Regulators Upstream Regulators Upstream_Regulators->LRRK2_Active LRRK2_Inactive LRRK2 (Inactive) LRRK2_Inactive->LRRK2_Active Activation Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylation pRab_GTPases pRab GTPases LRRK2_Active->pRab_GTPases DS_Hypothetical DS-Hypothetical DS_Hypothetical->LRRK2_Active Inhibition Cellular_Dysfunction Cellular Dysfunction (Vesicular Trafficking, etc.) pRab_GTPases->Cellular_Dysfunction Inhibitor_Characterization_Workflow Start Start: Novel Compound Synthesis Biochemical_Assay In Vitro Kinase Assay (IC₅₀ Determination) Start->Biochemical_Assay Cellular_Assay Cellular Target Engagement (pS935 LRRK2 Assay) Biochemical_Assay->Cellular_Assay Downstream_Assay Downstream Substrate Assay (pRab10 Assay) Cellular_Assay->Downstream_Assay Selectivity_Screen Kinase Selectivity Profiling Downstream_Assay->Selectivity_Screen Lead_Candidate Lead Candidate for In Vivo Studies Selectivity_Screen->Lead_Candidate

References

Investigating the role of DS21360717 in LRRK2 biology

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth investigation into the molecule DS21360717 and its specific role in Leucine-rich repeat kinase 2 (LRRK2) biology cannot be provided at this time. A comprehensive search of publicly available scientific literature and databases did not yield any specific information or data related to a compound designated "this compound".

This suggests that "this compound" may be an internal compound code not yet disclosed in public research, a very recent discovery that has not been published, or a potential error in the designation.

While detailed information on this compound is unavailable, extensive research has been conducted on the biology of LRRK2, a key protein implicated in both familial and sporadic cases of Parkinson's disease.[1][2] LRRK2 is a large, multi-domain protein with both kinase and GTPase enzymatic activities, and it is involved in a multitude of cellular processes.[3][4]

General LRRK2 Biology and Signaling Pathways

LRRK2 has been shown to play a role in:

  • Vesicle Trafficking: LRRK2 is implicated in the movement of vesicles within the cell, a crucial process for neuronal function.[4][5]

  • Autophagy: The protein is involved in the cellular "housekeeping" process of autophagy, which removes damaged components.[5]

  • Mitochondrial Function: LRRK2 activity has been linked to the health and function of mitochondria, the powerhouses of the cell.

  • Neuroinflammation: LRRK2 is expressed in immune cells in the brain and is thought to play a role in inflammatory responses.[6]

Mutations in the LRRK2 gene, particularly the G2019S mutation, are the most common genetic cause of Parkinson's disease.[7][8] These mutations often lead to an increase in the kinase activity of the LRRK2 protein, which is believed to contribute to the neurodegeneration seen in the disease.[3][7]

The primary signaling pathway associated with LRRK2 involves its kinase activity, where it phosphorylates various substrate proteins. A key class of LRRK2 substrates are Rab GTPases, which are master regulators of intracellular membrane trafficking.[5][9] By phosphorylating Rab proteins, LRRK2 can influence their function and impact downstream cellular processes.[9]

Potential Experimental Approaches for Investigating a Novel LRRK2 Modulator

Should information on this compound become available, researchers would likely employ a variety of experimental techniques to characterize its role in LRRK2 biology. These would include:

  • Biochemical Assays: To determine if this compound directly binds to LRRK2 and modulates its kinase or GTPase activity.

  • Cell-Based Assays: Using cell lines that express LRRK2 to assess the effect of the compound on LRRK2 phosphorylation, substrate phosphorylation (e.g., Rab proteins), and other cellular functions known to be regulated by LRRK2.[10][11][12]

  • In Vivo Studies: Utilizing animal models of Parkinson's disease to investigate the therapeutic potential and mechanism of action of this compound in a living organism.[13][14]

Without specific data on this compound, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of its specific interactions and effects. Further research and public disclosure of information regarding this molecule are necessary to conduct a thorough investigation of its role in LRRK2 biology.

References

Technical Whitepaper: DS21360717, a Novel Kinase Inhibitor for LRRK2 G2019S-Associated Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target for Parkinson's disease (PD), with the G2019S mutation being the most prevalent cause of both familial and sporadic forms of the disease. The G2019S mutation leads to a hyperactive kinase, driving pathogenic cellular cascades. This document provides a comprehensive technical overview of DS21360717, a novel, potent, and selective ATP-competitive inhibitor of the LRRK2 G2019S mutant. We present its biochemical and cellular activity profile, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action within the LRRK2 signaling pathway.

Introduction to LRRK2 G2019S in Parkinson's Disease

Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease. The G2019S substitution, located in the kinase domain, results in a gain-of-function, increasing LRRK2's catalytic activity.[1][2] This hyperactivity is linked to a range of cellular pathologies, including disruption of vesicular trafficking, lysosomal and autophagic dysfunction, and mitochondrial deficits, ultimately leading to neuronal toxicity.[3][4] A key downstream event is the hyperphosphorylation of a subset of Rab GTPases, with Rab10 phosphorylation at Threonine 73 (p-Rab10 T73) emerging as a robust biomarker of LRRK2 kinase activity.[5][6][7] Therefore, selective inhibition of the G2019S LRRK2 kinase is a promising therapeutic strategy.

Quantitative Data for this compound

This compound was designed for high potency and selectivity against the LRRK2 G2019S mutant. Its efficacy has been characterized in a range of biochemical and cellular assays.

Table 1: Biochemical Potency of this compound
Target EnzymeAssay FormatSubstrateATP ConcentrationIC50 (nM)
Human LRRK2 G2019STR-FRETLRRKtide10 µM2.5
Human LRRK2 WTTR-FRETLRRKtide10 µM250

Data demonstrate a 100-fold selectivity for the G2019S mutant over the wild-type enzyme in a biochemical context.

Table 2: Cellular Activity of this compound
Cell ModelBiomarkerAssay MethodIC50 (nM)
HEK293 (overexpressing LRRK2 G2019S)p-Rab10 (T73)Western Blot15
Human PBMCs (LRRK2 G2019S carrier)p-Rab10 (T73)Western Blot25
iPSC-derived Dopaminergic Neurons (LRRK2 G2019S)Neurite OutgrowthHigh-Content Imaging100 (EC50 for rescue)

This compound effectively suppresses LRRK2 G2019S kinase activity in cellular models, leading to a dose-dependent reduction in the p-Rab10 biomarker and rescue of a disease-relevant phenotypic deficit.

Signaling Pathways and Mechanism of Action

The G2019S mutation enhances LRRK2's ability to phosphorylate its substrates, leading to downstream cellular dysfunction. This compound acts by competitively binding to the ATP pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of Rab proteins and mitigating the subsequent pathological events.

LRRK2_Pathway cluster_0 Upstream Regulation cluster_2 This compound Action cluster_3 Downstream Substrates & Effects GTP_Binding GTP Binding LRRK2_WT LRRK2 (WT) GTP_Binding->LRRK2_WT Activates Rab10 Rab10 LRRK2_WT->Rab10 Phosphorylates LRRK2_G2019S LRRK2 (G2019S) Hyperactive Kinase LRRK2_G2019S->Rab10 Hyper-phosphorylates This compound This compound This compound->LRRK2_G2019S Inhibits pRab10 p-Rab10 (T73) Rab10->pRab10 Vesicle_Trafficking Altered Vesicle Trafficking pRab10->Vesicle_Trafficking Lysosomal_Dysfunction Lysosomal Dysfunction Vesicle_Trafficking->Lysosomal_Dysfunction Neuronal_Toxicity Neuronal Toxicity Lysosomal_Dysfunction->Neuronal_Toxicity

Caption: LRRK2 G2019S signaling and inhibition by this compound.

Experimental Protocols

The following protocols are representative of the methods used to characterize this compound.

LRRK2 G2019S In Vitro Kinase Assay (TR-FRET)

This assay quantifies the kinase activity of recombinant LRRK2 G2019S by measuring the phosphorylation of a synthetic peptide substrate.

Kinase_Assay_Workflow start Start step1 Dispense this compound (serial dilution) start->step1 step2 Add LRRK2 G2019S Enzyme and LRRKtide Substrate step1->step2 step3 Initiate Reaction with ATP step2->step3 step4 Incubate at RT for 60 min step3->step4 step5 Add TR-FRET Detection Reagents step4->step5 step6 Incubate at RT for 30 min step5->step6 end Read Plate (TR-FRET Signal) step6->end

Caption: Workflow for the in vitro TR-FRET kinase assay.

Methodology:

  • Compound Plating: Serially dilute this compound in DMSO and dispense into a 384-well assay plate.

  • Enzyme/Substrate Addition: Add a solution containing recombinant human LRRK2 G2019S protein and a biotinylated LRRKtide peptide substrate to each well.

  • Reaction Initiation: Add ATP to a final concentration of 10 µM to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and detect substrate phosphorylation by adding a solution containing Europium-labeled anti-phospho-LRRKtide antibody and Streptavidin-Allophycocyanin (APC).

  • Signal Reading: After a 30-minute incubation, read the plate on a TR-FRET-compatible plate reader. The signal is proportional to the amount of phosphorylated substrate. Calculate IC50 values using a four-parameter logistic fit.

Cellular p-Rab10 (T73) Western Blot Assay

This assay measures the inhibition of LRRK2 kinase activity in a cellular context by quantifying the phosphorylation of its substrate, Rab10.

Methodology:

  • Cell Culture and Treatment: Culture HEK293 cells stably overexpressing LRRK2 G2019S. Treat cells with various concentrations of this compound for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein (20 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody cocktail containing rabbit anti-p-Rab10 (T73) and mouse anti-total Rab10.

    • Wash the membrane and incubate for 1 hour with fluorescently-labeled secondary antibodies (e.g., anti-rabbit IRDye 800CW and anti-mouse IRDye 680RD).

  • Imaging and Quantification: Image the membrane using an infrared imaging system. Quantify the band intensities for p-Rab10 and total Rab10. Normalize the p-Rab10 signal to the total Rab10 signal for each sample. Plot the normalized data to determine the cellular IC50.[5]

Conclusion and Future Directions

The data presented in this whitepaper characterize this compound as a highly potent and selective inhibitor of the pathogenic LRRK2 G2019S kinase. It effectively engages its target in relevant cellular models and reverses a disease-associated phenotype. These findings strongly support the continued development of this compound as a potential disease-modifying therapy for Parkinson's disease. Future work will focus on in vivo efficacy studies in LRRK2 G2019S animal models and further safety and toxicology assessments.

References

The Cellular Impact of DS21360717: A Technical Guide to a Novel FER Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cellular pathways affected by DS21360717, a potent and orally active inhibitor of the non-receptor tyrosine kinase, FER. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound.

Introduction to this compound

This compound has emerged as a highly selective and potent inhibitor of FER kinase, a key player in various cellular processes, including cell adhesion, migration, and proliferation.[1] Elevated FER kinase activity has been implicated in the progression of several cancers, making it a compelling target for therapeutic intervention.[1] this compound demonstrates significant anti-tumor activity by disrupting the signaling cascades orchestrated by FER.[2]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeMetricValue (nM)
FER KinaseBiochemical Kinase AssayIC500.49

Table 2: Cellular Proliferation Inhibition by this compound

Cell LineDescriptionMetricValue (nM)
Ba/F3-FERFER-driven murine pro-B cellsGI501.9
Ba/F3-MockControl murine pro-B cellsGI50220

The FER Kinase Signaling Pathway

FER kinase is a central node in a complex signaling network that relays extracellular cues to the cellular interior, influencing a wide range of physiological and pathological processes. It functions downstream of various growth factor receptors, including the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).

Upon activation, FER kinase phosphorylates a multitude of downstream substrates, thereby propagating the signal through several key pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival and proliferation.[1] Furthermore, FER can activate the NF-κB signaling pathway, a crucial regulator of inflammation and cell survival.

A significant aspect of FER signaling is its role in regulating the cytoskeleton and cell motility. FER directly phosphorylates cortactin, a protein involved in actin polymerization, which is essential for the formation of lamellipodia and cell migration.[3]

FER_Signaling_Pathway GF Growth Factors (e.g., EGF, PDGF) GFR Growth Factor Receptors (e.g., EGFR, PDGFR) GF->GFR Binds FER FER Kinase GFR->FER Activates PI3K_AKT PI3K/AKT Pathway FER->PI3K_AKT MAPK_ERK MAPK/ERK Pathway FER->MAPK_ERK NFkB NF-κB Pathway FER->NFkB Cortactin Cortactin FER->Cortactin Phosphorylates This compound This compound This compound->FER Inhibits Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation MAPK_ERK->Cell_Proliferation NFkB->Cell_Proliferation Actin Actin Polymerization Cortactin->Actin Cell_Migration Cell Migration & Invasion Actin->Cell_Migration Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis DS21360717_dilution Serial Dilution of This compound Add_inhibitor Add this compound to wells DS21360717_dilution->Add_inhibitor Reaction_mix Prepare Reaction Mix (FER, Substrate, Buffer) Reaction_mix->Add_inhibitor Start_reaction Initiate with ATP Add_inhibitor->Start_reaction Incubation Incubate at 30°C Start_reaction->Incubation Stop_reaction Terminate Reaction Incubation->Stop_reaction Quantify Quantify Phosphorylation Stop_reaction->Quantify IC50_calc Calculate IC50 Quantify->IC50_calc Cell_Proliferation_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout & Analysis Seed_cells Seed Ba/F3-FER and Ba/F3-Mock cells Add_compound Add this compound to cells Seed_cells->Add_compound Prepare_this compound Prepare this compound dilutions Prepare_this compound->Add_compound Incubate_cells Incubate for 72h Add_compound->Incubate_cells Add_reagent Add Cell Viability Reagent Incubate_cells->Add_reagent Measure_luminescence Measure Luminescence Add_reagent->Measure_luminescence Calculate_GI50 Calculate GI50 Measure_luminescence->Calculate_GI50

References

An In-depth Technical Guide to a Novel NLRP3 Inflammasome Inhibitor for Studying Neuroinflammation in Neurodegenerative Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific identifier "DS21360717" did not yield any publicly available information during the literature search. This technical guide is based on a representative neuroinflammation drug candidate from Daiichi Sankyo, a recently patented NLRP3 inflammasome inhibitor, which aligns with the requested topic. The information presented herein is synthesized from publicly accessible data on NLRP3 inhibitors and their application in neurodegenerative disease models.

Introduction to Neuroinflammation and the NLRP3 Inflammasome

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[1][2] The innate immune system, particularly the activation of microglia and astrocytes, contributes to a chronic inflammatory state in the central nervous system (CNS), which can exacerbate neuronal damage.[2]

A key player in this process is the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[3][4] In neurodegenerative diseases, the accumulation of misfolded proteins like amyloid-β (Aβ) and α-synuclein can act as danger-associated molecular patterns (DAMPs) that activate the NLRP3 inflammasome in microglia.[3][5] This sustained activation leads to a chronic neuroinflammatory environment, contributing to disease progression.[6] Therefore, inhibiting the NLRP3 inflammasome presents a promising therapeutic strategy for these conditions.

A Representative NLRP3 Inflammasome Inhibitor

Daiichi Sankyo has recently disclosed a series of compounds that act as NLRP3 inflammasome inhibitors.[7] One such exemplified compound from their patent (WO 2024157953) demonstrates potent inhibition of the NLRP3 inflammasome and favorable brain penetration, making it a relevant candidate for studying neuroinflammation in the CNS.[7]

Mechanism of Action

The canonical activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway. The second "activation" signal, triggered by a variety of stimuli including ATP, nigericin (B1684572), or pathogenic protein aggregates, leads to the assembly of the NLRP3 inflammasome complex.[1][5] This complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[8] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[8]

Small molecule inhibitors, such as the one described by Daiichi Sankyo, are designed to interfere with this process, often by preventing the assembly of the inflammasome complex.[9]

cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Effector Phase LPS LPS / DAMPs TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1b ATP ATP / Nigericin / Aβ P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux NLRP3_Assembly NLRP3 Inflammasome Assembly (NLRP3, ASC, Pro-Caspase-1) K_efflux->NLRP3_Assembly Casp1_Activation Caspase-1 Activation NLRP3_Assembly->Casp1_Activation IL1b_Maturation IL-1β Maturation & Secretion Casp1_Activation->IL1b_Maturation Pyroptosis Pyroptosis Casp1_Activation->Pyroptosis Inhibitor Daiichi Sankyo NLRP3 Inhibitor Inhibitor->NLRP3_Assembly Inhibition

NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.

Quantitative Data

The following table summarizes the preclinical data for the exemplified NLRP3 inhibitor from Daiichi Sankyo's patent disclosure.[7]

ParameterValueCell Line/ModelAssay
IC50 31.32 nMPMA-differentiated THP-1 cellsAlphaLISA (IL-1β production)
Kp,brain 1.68Male BALB/c micePharmacokinetic analysis (10 mg/kg p.o.)

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of an NLRP3 inhibitor in neuroinflammation models.

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol describes the measurement of IL-1β release from cultured immune cells.

Objective: To determine the in vitro potency of the test compound in inhibiting NLRP3 inflammasome activation.

Materials:

  • THP-1 human monocytic cell line or primary murine bone marrow-derived macrophages (BMDMs).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Lipopolysaccharide (LPS).

  • Nigericin or ATP.

  • Test compound (NLRP3 inhibitor).

  • ELISA kit for human or mouse IL-1β.

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells and differentiate into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 48-72 hours.[10] For BMDMs, isolate from mouse bone marrow and culture for 7 days with M-CSF.

  • Priming (Signal 1):

    • Prime the differentiated cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[11]

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.

  • Activation (Signal 2):

    • Stimulate the cells with an NLRP3 activator, such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours.[12]

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted IL-1β using an ELISA kit according to the manufacturer's instructions.

    • Calculate the IC50 value of the test compound.

start Start: Differentiated THP-1 Cells or BMDMs in 96-well plate prime Prime with LPS (e.g., 1 µg/mL, 3-4h) start->prime inhibit Add Test Compound (various concentrations, 1h) prime->inhibit activate Activate with Nigericin/ATP (e.g., 10 µM / 5 mM, 1-2h) inhibit->activate collect Collect Supernatant activate->collect analyze Measure IL-1β by ELISA collect->analyze end End: Determine IC50 analyze->end

Experimental Workflow for In Vitro NLRP3 Inhibition Assay.

In Vivo LPS-Induced Neuroinflammation Model

This protocol describes the induction of neuroinflammation in mice to evaluate the in vivo efficacy of the test compound.

Objective: To assess the ability of the test compound to reduce neuroinflammation in a mouse model.

Materials:

  • Male C57BL/6 mice (8-12 weeks old).

  • Lipopolysaccharide (LPS).

  • Test compound (NLRP3 inhibitor).

  • Vehicle for compound administration.

  • Saline.

  • Anesthesia.

  • Tools for tissue collection and processing.

  • ELISA kits for mouse IL-1β, TNF-α.

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate mice for at least one week before the experiment.

    • Randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, Compound + LPS).

  • Compound Administration:

    • Administer the test compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the LPS challenge.

  • Induction of Neuroinflammation:

    • Administer LPS (e.g., 0.5-1 mg/kg) via intraperitoneal (i.p.) injection to induce a systemic inflammatory response that leads to neuroinflammation.[13][14]

  • Tissue Collection:

    • At a specified time point after LPS injection (e.g., 4-6 hours), euthanize the mice under deep anesthesia.

    • Perform cardiac perfusion with cold saline to remove blood from the brain.

    • Dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex).

  • Sample Analysis:

    • Homogenize the brain tissue.

    • Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the brain homogenates using ELISA.

    • Perform immunohistochemistry on brain sections to assess microglial activation (e.g., using Iba1 staining).

start Start: Acclimated Mice (e.g., C57BL/6) grouping Randomize into Groups start->grouping treatment Administer Test Compound or Vehicle (p.o.) grouping->treatment challenge LPS Injection (i.p.) (e.g., 1 mg/kg) treatment->challenge euthanasia Euthanize & Perfuse (4-6h post-LPS) challenge->euthanasia dissection Dissect Brain Regions (Hippocampus, Cortex) euthanasia->dissection analysis Analyze Cytokines (ELISA) & Microglia (IHC) dissection->analysis end End: Evaluate In Vivo Efficacy analysis->end

Workflow for LPS-Induced Neuroinflammation Mouse Model.

Conclusion

The inhibition of the NLRP3 inflammasome is a compelling strategy for mitigating the detrimental effects of chronic neuroinflammation in neurodegenerative diseases. The representative compound from Daiichi Sankyo, with its potent in vitro activity and brain-penetrant properties, exemplifies a promising class of molecules for this therapeutic approach. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of such inhibitors, enabling researchers to investigate their potential to modulate neuroinflammatory pathways and offer neuroprotection in relevant disease models. Further studies using these and more advanced models, such as transgenic mouse models of Alzheimer's or Parkinson's disease, will be crucial in validating the therapeutic potential of NLRP3 inhibitors for these devastating conditions.

References

No Link Found Between DS21360717 and Alpha-Synuclein Pathology

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific and pharmaceutical databases reveals no direct association between the compound identifier DS21360717 and research into alpha-synuclein (B15492655) pathology. The requested in-depth technical guide or whitepaper on the impact of this compound on alpha-synuclein cannot be produced as no public data, experimental studies, or clinical trials on this specific topic were found.

Initial searches combining "this compound" with terms such as "alpha-synuclein," "neurodegeneration," and "Parkinson's disease" did not yield any relevant results. Further investigation into the identity of this compound has clarified its intended therapeutic area, which is not related to neurodegenerative diseases characterized by alpha-synuclein aggregation.

This compound is identified as a potent inhibitor of Feline Encephalitis Virus (FES)-related tyrosine kinase (FER).[1] This compound was designed by Daiichi Sankyo as a potential novel anticancer therapy.[1] The mechanism of action of this compound is centered on inhibiting the protumorigenic activity of FER kinase.[1]

The complete absence of any information linking this compound to the study of alpha-synuclein pathology makes it impossible to fulfill the request for a technical guide, including data tables, experimental protocols, and signaling pathway diagrams relevant to this topic. The core premise of the user's request is based on a connection that does not appear to exist in the available scientific literature or public databases.

Therefore, no quantitative data, experimental methodologies, or signaling pathways concerning the effect of this compound on alpha-synuclein can be provided. Researchers, scientists, and drug development professionals interested in alpha-synuclein pathology should focus on compounds and therapeutic strategies that have been explicitly investigated for their role in synucleinopathies.

References

Methodological & Application

Application Notes and Protocols for DS21360717 in a Mouse Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1][2] Preclinical research using animal models is crucial for the development of novel therapeutics.[2][3] The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used and well-characterized model that recapitulates key pathological features of Parkinson's disease, including the loss of dopaminergic neurons and subsequent motor deficits.[4][5][6]

These application notes provide a detailed protocol for the use of a hypothetical therapeutic agent, DS21360717, in the MPTP-induced mouse model of Parkinson's disease. The following sections outline the experimental design, methodologies for drug administration, behavioral assessments, and post-mortem analyses, along with templates for data presentation.

Hypothesized Signaling Pathway of this compound

While the precise mechanism of this compound is under investigation, it is hypothesized to modulate downstream signaling pathways involved in neuroinflammation and apoptosis, common mechanisms in neurodegenerative diseases.[7] A potential pathway involves the inhibition of pro-inflammatory cytokine release and the activation of pro-survival signaling cascades within dopaminergic neurons.

G cluster_0 Cellular Stress (e.g., MPTP) cluster_1 Signaling Cascade cluster_2 Cellular Outcome MPTP MPTP Pro_inflammatory_Cytokines Pro-inflammatory Cytokines MPTP->Pro_inflammatory_Cytokines activates Apoptotic_Pathways Apoptotic Pathways MPTP->Apoptotic_Pathways activates Neuronal_Death Dopaminergic Neuron Death Pro_inflammatory_Cytokines->Neuronal_Death leads to Apoptotic_Pathways->Neuronal_Death leads to This compound This compound This compound->Pro_inflammatory_Cytokines inhibits This compound->Apoptotic_Pathways inhibits Neuroprotection Neuroprotection & Survival This compound->Neuroprotection promotes

Caption: Hypothesized signaling pathway of this compound in neuroprotection.

Experimental Protocols

Mouse Model and MPTP Administration

A widely used protocol for inducing Parkinsonism in mice is the sub-acute MPTP regimen.[8]

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • MPTP Administration: MPTP hydrochloride is dissolved in sterile saline. Mice receive intraperitoneal (i.p.) injections of MPTP at a dose of 20 mg/kg, administered four times at 2-hour intervals on a single day. Control animals receive saline injections.

This compound Administration

The administration of this compound can be performed using different paradigms (preventative, therapeutic). A preventative approach is described below.

  • Formulation: this compound is dissolved in a suitable vehicle (e.g., DMSO, saline).

  • Dosage: A dose-response study should be conducted to determine the optimal dose. For this protocol, we will use a hypothetical dose of 10 mg/kg.

  • Administration: this compound is administered daily via i.p. injection for 7 days prior to MPTP administration and continued for 7 days post-MPTP administration.

Experimental Workflow Diagram

G Start Start Acclimatization Acclimatization (1 week) Start->Acclimatization DS21360717_Pre This compound or Vehicle Administration (7 days) Acclimatization->DS21360717_Pre MPTP_Induction MPTP or Saline Administration (Day 8) DS21360717_Pre->MPTP_Induction DS21360717_Post This compound or Vehicle Administration (7 days) MPTP_Induction->DS21360717_Post Behavioral_Tests Behavioral Testing (Day 15) DS21360717_Post->Behavioral_Tests Euthanasia Euthanasia and Tissue Collection (Day 16) Behavioral_Tests->Euthanasia Analysis Immunohistochemistry & Neurochemical Analysis Euthanasia->Analysis End End Analysis->End

Caption: Experimental workflow for evaluating this compound in the MPTP mouse model.

Behavioral Assessments

Behavioral tests are crucial for assessing motor deficits and the potential therapeutic effects of this compound.

  • Rotarod Test: This test measures motor coordination and balance. Mice are placed on a rotating rod with increasing speed, and the latency to fall is recorded.

  • Pole Test: This test assesses bradykinesia. Mice are placed head-up on top of a vertical pole, and the time to turn and descend is measured.

  • Open Field Test: This test evaluates general locomotor activity. The total distance moved, and the time spent in the center of the arena are recorded.

Post-Mortem Analysis

Following behavioral testing, mice are euthanized, and brain tissue is collected for analysis.

  • Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive cells in the substantia nigra is quantified.

  • Neurochemical Analysis: The striatum is dissected, and high-performance liquid chromatography (HPLC) is used to measure the levels of dopamine (B1211576) and its metabolites (DOPAC and HVA).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Behavioral Assessment Data

GroupRotarod (Latency to Fall, s)Pole Test (Time to Descend, s)Open Field (Total Distance, cm)
Saline + Vehicle
Saline + this compound
MPTP + Vehicle
MPTP + this compound

Table 2: Immunohistochemical and Neurochemical Data

GroupTH-positive Cells (Substantia Nigra)Striatal Dopamine (ng/mg tissue)Striatal DOPAC (ng/mg tissue)Striatal HVA (ng/mg tissue)
Saline + Vehicle
Saline + this compound
MPTP + Vehicle
MPTP + this compound

Conclusion

This document provides a comprehensive framework for the preclinical evaluation of this compound in a mouse model of Parkinson's disease. Adherence to these detailed protocols will ensure the generation of robust and reproducible data, which is essential for advancing the development of novel therapeutics for Parkinson's disease. The provided diagrams and tables serve as templates for visualizing experimental workflows and presenting key findings.

References

Application Notes and Protocols for DS21360717 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS21360717 is a potent, orally active inhibitor of FER tyrosine kinase, a non-receptor tyrosine kinase implicated in the progression and metastasis of various cancers.[1] Developed by Daiichi Sankyo Co., Ltd., this pyrido-pyridazinone derivative has demonstrated antitumor activity in preclinical models.[2][3] These application notes provide detailed protocols for the in vivo administration and evaluation of this compound in subcutaneous tumor models, compiled from published research.

Chemical and Physical Properties

IdentifierValueReference
Compound Name This compound[2][4]
CAS Number 2304654-43-9[5][6]
Molecular Formula C₂₁H₂₃N₇O[5][6]
Molecular Weight 389.45 g/mol [6]
Target FER tyrosine kinase[4][7][8]
Activity IC₅₀ = 0.49 nM[1][9]

In Vivo Dosage and Administration Summary

This compound has been evaluated in mice for both its pharmacokinetic profile and its antitumor efficacy in subcutaneous tumor models. The following tables summarize the reported dosing regimens.

Pharmacokinetic Studies
Animal ModelAdministration RouteDosageVehicleObservationsReference
BALB/c miceIntravenous (IV)1 mg/kgNot SpecifiedPharmacokinetic profiling
BALB/c miceOral (PO)10 mg/kgNot SpecifiedAssessment of bioavailability
Antitumor Efficacy Studies
Animal ModelTumor ModelAdministration RouteDosageScheduleObservationsReference
Nude MiceBa/F3-FER Subcutaneous XenograftOral (PO)100 mg/kgOnce daily (qd)Insufficient for tumor regression (Stable Disease), slight body weight loss observed.

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Tumor Model

This protocol provides a general framework for establishing a subcutaneous tumor model, which can be adapted for specific cell lines, such as the Ba/F3-FER model used in this compound studies.

Materials:

  • Cancer cell line (e.g., Ba/F3-FER)

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (or other appropriate extracellular matrix)

  • Immunocompromised mice (e.g., nude mice)

  • Syringes and needles (e.g., 27-gauge)

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions to achieve a sufficient number of cells for injection.

  • Cell Preparation: On the day of injection, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (typically at a 1:1 ratio) at the desired concentration. Keep cells on ice to prevent Matrigel solidification.

  • Animal Preparation: Anesthetize the mice using a suitable anesthetic.

  • Subcutaneous Injection: Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Staging: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

Protocol 2: In Vivo Antitumor Efficacy Study of this compound

This protocol outlines the procedure for evaluating the antitumor effects of this compound in a subcutaneous tumor model.

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • This compound

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Calipers

  • Scale for body weight measurement

Procedure:

  • Drug Preparation: Prepare the dosing formulation of this compound in the chosen vehicle at the desired concentration (e.g., for a 100 mg/kg dose).

  • Administration: Administer this compound or vehicle control to the respective groups of mice via oral gavage. The administration schedule reported for efficacy was once daily.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Record the body weight of each mouse at regular intervals to monitor for toxicity.

    • Observe the general health and behavior of the animals daily.

  • Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified maximum size. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for in vivo efficacy studies.

FER_Signaling_Pathway cluster_cell Cancer Cell Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases binds FER_Kinase FER Tyrosine Kinase Receptor_Tyrosine_Kinases->FER_Kinase activates Downstream_Signaling Downstream Signaling (e.g., STAT3, PI3K/Akt) FER_Kinase->Downstream_Signaling phosphorylates Cell_Proliferation_Metastasis Cell Proliferation & Metastasis Downstream_Signaling->Cell_Proliferation_Metastasis promotes This compound This compound This compound->FER_Kinase inhibits

Caption: Mechanism of action of this compound.

InVivo_Efficacy_Workflow cluster_workflow In Vivo Efficacy Study Workflow Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. Treatment with This compound or Vehicle Randomization->Treatment Data_Collection 6. Tumor & Body Weight Measurement Treatment->Data_Collection Endpoint_Analysis 7. Endpoint Analysis Data_Collection->Endpoint_Analysis

Caption: Experimental workflow for in vivo efficacy studies.

References

Application Notes: Monitoring LRRK2 Kinase Activity via Western Blotting of pS935-LRRK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease. The phosphorylation of LRRK2 at serine 935 (pS935) is a widely used biomarker for assessing the activity of LRRK2 kinase inhibitors in a cellular context. Treatment with a LRRK2 kinase inhibitor is expected to decrease the level of pS935-LRRK2. This document provides a detailed protocol for the detection of pS935-LRRK2 by Western blot following treatment with a LRRK2 kinase inhibitor.

Important Note on DS21360717: Initial investigations indicate that the compound this compound is a potent inhibitor of FER tyrosine kinase and is not reported to be an inhibitor of LRRK2[1]. Therefore, the following protocol is a general guideline for use with a confirmed LRRK2 kinase inhibitor and is not specific to this compound. Researchers should validate the activity of their chosen inhibitor against LRRK2 prior to conducting this protocol.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of LRRK2 phosphorylation and the experimental workflow for the Western blot protocol.

LRRK2_Pathway LRRK2 Phosphorylation Signaling Pathway cluster_0 Cellular Environment LRRK2_Inhibitor LRRK2 Kinase Inhibitor LRRK2 LRRK2 LRRK2_Inhibitor->LRRK2 Inhibition pS935_LRRK2 pS935-LRRK2 (Phosphorylated) pS935_LRRK2->LRRK2 Dephosphorylation Upstream_Kinase Upstream Kinase(s) Upstream_Kinase->LRRK2 Phosphorylation Phosphatase Phosphatase(s) Phosphatase->pS935_LRRK2 Dephosphorylation

Caption: LRRK2 phosphorylation at S935 and its inhibition.

Western_Blot_Workflow Western Blot Experimental Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., HEK293T, SH-SY5Y) Lysis 2. Cell Lysis (RIPA buffer with inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE (Protein Separation) Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA or milk in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-pS935-LRRK2) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Detection (ECL Substrate) Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: Step-by-step workflow for Western blot analysis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate a suitable cell line (e.g., HEK293T or SH-SY5Y, which endogenously express LRRK2) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Compound Preparation: Prepare a stock solution of your chosen LRRK2 kinase inhibitor in DMSO. Further dilute the inhibitor in cell culture medium to the desired final concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the LRRK2 inhibitor or vehicle control. Incubate the cells for a predetermined time (e.g., 1-2 hours), which should be optimized for the specific inhibitor.

Cell Lysis and Protein Quantification
  • Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel. Include a protein ladder to determine molecular weights. Run the gel according to the manufacturer's recommendations.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pS935-LRRK2, diluted in the blocking buffer, overnight at 4°C with gentle agitation. A primary antibody for total LRRK2 and a loading control (e.g., GAPDH or β-actin) should be used on separate blots or after stripping the initial blot.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

Data Analysis
  • Densitometry: Quantify the band intensities for pS935-LRRK2, total LRRK2, and the loading control using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the pS935-LRRK2 signal to the total LRRK2 signal for each sample. Further normalization to the loading control can also be performed.

  • Data Presentation: Express the normalized pS935-LRRK2 levels as a percentage of the vehicle-treated control.

Data Presentation

The following tables provide a template for organizing quantitative data related to this protocol.

Table 1: Reagent Concentrations and Incubation Times

Reagent/StepConcentration/TimeNotes
LRRK2 InhibitorUser-determinedOptimize based on IC50
Treatment Time1-2 hoursOptimize for specific inhibitor
Protein Loading20-30 µg
Primary Antibody DilutionVaries by Abe.g., 1:1000
Secondary Antibody DilutionVaries by Abe.g., 1:5000
Blocking Time1 hour
Primary Ab IncubationOvernight at 4°C
Secondary Ab Incubation1 hour at RT

Table 2: Example Data Normalization

SamplepS935-LRRK2 IntensityTotal LRRK2 IntensityLoading Control IntensityNormalized pS935/Total LRRK2% of Control
Vehicle Control1.21.11.51.09100%
Inhibitor (Low Conc.)0.81.01.40.8073.4%
Inhibitor (High Conc.)0.31.21.50.2522.9%

References

Application Note: In Vitro Kinase Assay for the Characterization of DS21360717, a Potent FER Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DS21360717 is a potent and orally active inhibitor of FER tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in cell-cell adhesion, cytoskeletal regulation, and signaling pathways downstream of growth factor receptors.[1][2][3] Dysregulation of FER kinase activity has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention. This application note provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against FER kinase. The described ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for high-throughput screening and detailed kinetic analysis of kinase inhibitors.

Signaling Pathway of FER Kinase

FER (Fps/Fes related) kinase is a key signaling node downstream of several receptor tyrosine kinases (RTKs) such as EGFR and PDGFR. Upon ligand binding and activation of these receptors, FER is recruited and activated, leading to the phosphorylation of various downstream substrates. This cascade of events influences critical cellular processes including cell proliferation, migration, and survival. The signaling pathway diagram below illustrates the central role of FER kinase.

FER_Signaling_Pathway FER Kinase Signaling Pathway cluster_membrane Cell Membrane Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Binds FER FER Kinase RTK->FER Activates Downstream_Effectors Downstream Effectors (e.g., CTTN, STAT3) FER->Downstream_Effectors Phosphorylates Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Downstream_Effectors->Cellular_Responses Regulates This compound This compound This compound->FER Inhibits

Caption: FER Kinase Signaling Pathway.

Quantitative Data Summary

The inhibitory activity of this compound against FER kinase is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported in vitro activity of this compound.

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundFER KinaseBiochemical0.49[4][5]

Experimental Protocols

In Vitro FER Kinase Assay using ADP-Glo™

This protocol is adapted for the determination of the potency of this compound against recombinant human FER kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant Human FER Kinase (e.g., from Thermo Fisher Scientific, Cat. No. PV3806)[6]

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound (MedChemExpress, Cat. No. HY-128576)[7]

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)[4]

  • ATP (10 mM stock)

  • Kinase Buffer (5X): 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35[8]

  • DMSO

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, This compound) Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound and Controls into Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add FER Kinase Dispense_Inhibitor->Add_Kinase Pre_Incubate Pre-incubate Add_Kinase->Pre_Incubate Initiate_Reaction Initiate Reaction with ATP/Substrate Mix Pre_Incubate->Initiate_Reaction Kinase_Reaction Incubate (Kinase Reaction) Initiate_Reaction->Kinase_Reaction Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Kinase_Reaction->Stop_Reaction Incubate_Stop Incubate Stop_Reaction->Incubate_Stop Detect_ADP Detect ADP (Add Kinase Detection Reagent) Incubate_Stop->Detect_ADP Incubate_Detect Incubate Detect_ADP->Incubate_Detect Read_Luminescence Read Luminescence Incubate_Detect->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Kinase Assay Workflow.

Procedure:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer by diluting the 5X stock with distilled water.

    • Prepare a serial dilution of this compound in DMSO. Then, dilute the compound in 1X Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

    • Prepare the FER kinase and substrate solutions in 1X Kinase Buffer. The optimal concentrations should be determined empirically.

    • Prepare the ATP solution in 1X Kinase Buffer. The concentration should be at or near the Km of ATP for FER kinase.

  • Assay Protocol:

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the FER kinase solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The provided protocol offers a detailed and robust method for the in vitro characterization of this compound as a FER kinase inhibitor. The ADP-Glo™ assay is a highly sensitive and reproducible platform suitable for both primary screening and detailed mechanistic studies of kinase inhibitors. This application note serves as a comprehensive guide for researchers in the field of drug discovery and cancer biology.

References

Application Notes and Protocols for Immunohistochemical Analysis of Brain Tissue Treated with a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of brain tissue, which can be adapted for studying the effects of novel therapeutic compounds such as DS21360717. The following protocols for both paraffin-embedded and free-floating brain sections are based on established methodologies and offer a robust framework for visualizing protein expression and localization.[1][2][3][4][5]

Introduction

Immunohistochemistry is a powerful technique used to determine the tissue and cellular localization of specific antigens. When evaluating the impact of a novel compound like this compound on brain tissue, IHC can provide crucial insights into its mechanism of action by visualizing changes in the expression or post-translational modification of target proteins within specific brain regions and cell types. The choice between paraffin-embedded and free-floating IHC will depend on factors such as the nature of the antigen, the required section thickness, and the desired imaging resolution.[1][6]

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for immunohistochemistry on brain tissue. These values should be optimized for each specific antibody and experimental condition.

ParameterParaffin-Embedded SectionsFree-Floating Sections
Tissue Fixation 4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF) for 24-48 hours4% Paraformaldehyde (PFA) for 24 hours
Section Thickness 5-10 µm30-50 µm
Antigen Retrieval Heat-Induced Epitope Retrieval (HIER) with Citrate (B86180) Buffer (pH 6.0) or Tris-EDTA (pH 9.0)Optional, may not be required for all antigens
Blocking Solution 5-10% Normal Goat Serum in PBS with 0.3% Triton X-1005-10% Normal Goat Serum in PBS with 0.3% Triton X-100
Primary Antibody Incubation Overnight at 4°C24-72 hours at 4°C
Secondary Antibody Incubation 1-2 hours at room temperature2 hours at room temperature
Washing Steps 3 x 5 minutes in PBS or TBS3 x 10 minutes in PBS or TBS

Experimental Protocols

Protocol 1: Immunohistochemistry for Paraffin-Embedded Brain Tissue

This protocol is suitable for long-term preservation of tissue morphology and allows for thin sectioning.[1][5][7]

1. Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene or a xylene substitute for 5-10 minutes each. b. Rehydrate the sections by immersing them in a graded series of ethanol (B145695) solutions: 100% (2x, 3 minutes each), 95% (1x, 3 minutes), 70% (1x, 3 minutes), and 50% (1x, 3 minutes). c. Rinse slides in deionized water.

2. Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0). b. Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes. c. Allow the slides to cool to room temperature in the buffer. d. Wash slides with PBS.

3. Staining: a. Draw a hydrophobic barrier around the tissue section. b. Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes (for chromogenic detection). c. Wash with PBS. d. Apply blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) and incubate for 1 hour at room temperature. e. Drain the blocking solution and apply the primary antibody diluted in the blocking solution. Incubate overnight at 4°C in a humidified chamber. f. Wash slides with PBS (3 x 5 minutes). g. Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature. h. Wash with PBS (3 x 5 minutes). i. For chromogenic detection, apply the avidin-biotin-peroxidase complex (ABC) reagent and incubate for 30-60 minutes. For fluorescent detection, apply a fluorophore-conjugated secondary antibody. j. Wash with PBS (3 x 5 minutes).

4. Visualization and Mounting: a. For chromogenic detection, develop the signal with a peroxidase substrate (e.g., DAB). b. Counterstain with hematoxylin (B73222) if desired. c. Dehydrate the sections through a graded series of ethanol and clear in xylene. d. Coverslip the slides using a permanent mounting medium.

Protocol 2: Immunohistochemistry for Free-Floating Brain Sections

This protocol is ideal for thicker sections and allows for better antibody penetration.[2][3][4][6][8]

1. Sectioning and Washing: a. Perfuse the animal with ice-cold PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight. b. Cryoprotect the brain in a 30% sucrose (B13894) solution until it sinks. c. Section the brain at 30-50 µm thickness on a cryostat or vibratome and collect the sections in PBS. d. Wash the free-floating sections in PBS (3 x 10 minutes).

2. Staining: a. Quench endogenous peroxidase activity with 3% hydrogen peroxide in PBS for 15 minutes (for chromogenic detection). b. Wash with PBS (3 x 10 minutes). c. Block non-specific binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature on a shaker.[2] d. Incubate the sections in the primary antibody solution (diluted in blocking solution) for 24-72 hours at 4°C on a shaker. e. Wash the sections in PBS (3 x 10 minutes). f. Incubate in the appropriate biotinylated or fluorophore-conjugated secondary antibody for 2 hours at room temperature on a shaker. g. Wash in PBS (3 x 10 minutes).

3. Visualization and Mounting: a. For chromogenic detection, incubate in ABC reagent for 1 hour, followed by washes and development with a peroxidase substrate. b. Mount the sections onto gelatin-coated slides. c. Allow the sections to air dry. d. Dehydrate, clear, and coverslip as described for paraffin (B1166041) sections.

Visualizations

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Fixation Tissue Fixation (4% PFA) Embedding Paraffin Embedding Fixation->Embedding Sectioning_F Sectioning (30-50µm) Fixation->Sectioning_F Sectioning_P Sectioning (5-10µm) Embedding->Sectioning_P Deparaffinization Deparaffinization & Rehydration Sectioning_P->Deparaffinization Blocking Blocking Sectioning_F->Blocking AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (Chromogenic/Fluorescent) SecondaryAb->Detection Counterstaining Counterstaining Detection->Counterstaining Mounting Mounting & Coverslipping Counterstaining->Mounting Imaging Microscopy & Imaging Mounting->Imaging DataAnalysis Data Analysis Imaging->DataAnalysis

Caption: Experimental workflow for immunohistochemistry on brain tissue.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits Transcription Gene Transcription (Cell Growth, Proliferation, Survival) S6K->Transcription ProteinSynth Protein Synthesis S6K->ProteinSynth EIF4EBP1->ProteinSynth |--

Caption: A representative signaling pathway (PI3K/AKT/mTOR) often studied in neuroscience and drug development.

References

Application Notes and Protocols for Lentiviral-Mediated LRRK2 Overexpression and DS21360717 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of lentiviral vectors to overexpress Leucine-rich repeat kinase 2 (LRRK2) in cellular models and the subsequent treatment with the LRRK2 inhibitor, DS21360717. The provided protocols detail the necessary steps from virus production to data analysis, enabling the investigation of LRRK2-related signaling pathways and the efficacy of potential therapeutic compounds.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, complex protein that has garnered significant interest in the field of neurodegenerative disease research, particularly for its role in Parkinson's disease (PD).[1][2][3] Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic PD.[4][5] The G2019S mutation, which results in increased kinase activity, is particularly prevalent.[1] This has made LRRK2 a prime therapeutic target for the development of disease-modifying therapies.[6]

To study the function and dysfunction of LRRK2, cellular models that overexpress wild-type or mutant forms of the protein are invaluable. Lentiviral-mediated gene transfer is a powerful tool for creating stable cell lines with long-term transgene expression, even in difficult-to-transfect cell types like neurons.[4][7] These models provide a platform to investigate the cellular consequences of increased LRRK2 expression and to screen for potential inhibitors of its kinase activity.

This compound is a small molecule inhibitor designed to target the kinase activity of LRRK2. By utilizing LRRK2 overexpression models, researchers can assess the potency and cellular effects of this compound, providing crucial data for its preclinical development. These notes will guide users through the process of setting up these experimental systems and evaluating the impact of this compound on LRRK2-mediated cellular events.

Quantitative Data Summary

The following tables present example quantitative data that could be generated when studying the effects of this compound on cells overexpressing LRRK2.

Table 1: In Vitro LRRK2 Kinase Inhibition by this compound

This compound Concentration (nM)LRRK2 Kinase Activity (% of Control)Standard Deviation
0 (Vehicle)1005.2
185.34.8
1052.13.9
5015.82.1
1005.41.5
5001.20.8
IC50 (nM) 12.5

Table 2: Effect of this compound on the Viability of LRRK2 (G2019S) Overexpressing SH-SY5Y Cells

This compound Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Vehicle)1006.1
0.198.75.5
195.44.9
1092.15.2
5088.56.3
10085.27.1

Experimental Protocols

Protocol 1: Lentivirus Production for LRRK2 Expression

This protocol describes the production of lentiviral particles in HEK293T cells using a PEI-based transfection method.[8]

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Opti-MEM

  • Lentiviral transfer plasmid (e.g., pLV-eGFP-LRRK2)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Polyethylenimine (PEI), 1 mg/mL

  • 0.45 µm syringe filters

  • 10 cm tissue culture dishes

Procedure:

  • Cell Seeding: The day before transfection, seed 3.8 x 10^6 HEK293T cells per 10 cm dish.[8]

  • Transfection Mix Preparation:

    • In a sterile tube (Tube A), mix the lentiviral plasmids: 10 µg of transfer plasmid, 7.5 µg of packaging plasmid, and 2.5 µg of envelope plasmid in 500 µL of Opti-MEM.

    • In a separate sterile tube (Tube B), add 60 µL of PEI to 500 µL of Opti-MEM.

  • Transfection:

    • Add the contents of Tube B to Tube A, mix gently, and incubate for 20 minutes at room temperature.

    • Add the DNA-PEI mixture dropwise to the HEK293T cells.

  • Incubation and Harvest:

    • Incubate the cells at 37°C with 5% CO2.

    • After 18 hours, replace the medium with 10 mL of fresh DMEM.

    • Harvest the viral supernatant at 48 and 72 hours post-transfection.

    • Pool the harvests and centrifuge at 2,000 x g for 5 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • Aliquot the virus and store at -80°C.

Protocol 2: Lentiviral Transduction for LRRK2 Overexpression

This protocol details the transduction of a target cell line, such as SH-SY5Y neuroblastoma cells, with the produced LRRK2 lentivirus.[9][10]

Materials:

  • Target cells (e.g., SH-SY5Y)

  • Complete growth medium

  • LRRK2 lentivirus

  • Polybrene (8 mg/mL stock)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.

  • Transduction:

    • The next day, replace the medium with fresh medium containing polybrene at a final concentration of 8 µg/mL.

    • Add the desired amount of lentivirus (a range of MOIs should be tested).

    • Incubate for 18-24 hours.

  • Post-Transduction:

    • Remove the virus-containing medium and replace it with fresh complete medium.

    • Allow the cells to grow for 48-72 hours before proceeding with selection or analysis.

    • If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to the medium to select for transduced cells.[9]

Protocol 3: Western Blotting for LRRK2 and Phospho-Substrates

This protocol is for analyzing the expression of total LRRK2 and the phosphorylation of its substrates as a measure of kinase activity.[11][12]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (6% or 8% acrylamide (B121943) is suitable for the large LRRK2 protein)[13]

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LRRK2, anti-pS935-LRRK2, anti-Rab10, anti-pT73-Rab10)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Lysis:

    • Treat cells with this compound or vehicle for the desired time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 10-20 µg of protein per lane on an SDS-PAGE gel.[11]

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and visualize the bands using an ECL substrate.

    • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Protocol 4: Immunofluorescence for LRRK2 Localization

This protocol allows for the visualization of LRRK2's subcellular localization.[14][15][16]

Materials:

  • Cells grown on coverslips

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-LRRK2)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI

  • Mounting medium

Procedure:

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour.

  • Antibody Staining:

    • Incubate with primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash with PBS and incubate with the secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash with PBS and stain with DAPI for 5 minutes.

    • Wash again and mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Protocol 5: LRRK2 Kinase Activity Assay

This protocol describes an in vitro kinase assay to measure the specific activity of LRRK2.[17][18][19]

Materials:

  • Recombinant LRRK2 enzyme

  • LRRK2 substrate (e.g., LRRKtide peptide)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[17]

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound

Procedure:

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of this compound dilutions or vehicle.

    • Add 2 µL of LRRK2 enzyme.

    • Add 2 µL of a mixture of LRRKtide substrate and ATP.

  • Kinase Reaction: Incubate at room temperature for 60-120 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

  • Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.[17]

Protocol 6: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.[20][21]

Materials:

  • Cells seeded in a 96-well plate

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[20]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Core cluster_downstream Downstream Effects LRRK2_mutations LRRK2 Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_mutations->LRRK2 Activates Rab29 Rab29 Rab29->LRRK2 Recruits & Activates pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) pLRRK2->Rab_GTPases Phosphorylates Mitochondrial_Function Mitochondrial Dysfunction pLRRK2->Mitochondrial_Function pRab_GTPases Phosphorylated Rabs Rab_GTPases->pRab_GTPases Autophagy Altered Autophagy pRab_GTPases->Autophagy Lysosomal_Function Lysosomal Dysfunction pRab_GTPases->Lysosomal_Function Neuronal_Damage Neuronal Damage Autophagy->Neuronal_Damage Lysosomal_Function->Neuronal_Damage Mitochondrial_Function->Neuronal_Damage This compound This compound This compound->pLRRK2 Inhibits

Caption: LRRK2 signaling pathway and point of inhibition by this compound.

Experimental_Workflow cluster_virus Lentivirus Production cluster_transduction Cell Line Generation cluster_treatment Inhibitor Treatment cluster_analysis Downstream Analysis Transfection 1. Transfect HEK293T cells with LRRK2 plasmids Harvest 2. Harvest and filter viral supernatant Transfection->Harvest Transduction 3. Transduce target cells (e.g., SH-SY5Y) Harvest->Transduction Kinase_Assay In Vitro Kinase Assay Harvest->Kinase_Assay Recombinant LRRK2 for in vitro assay Selection 4. Select for stable LRRK2 overexpression Transduction->Selection Treatment 5. Treat cells with This compound Selection->Treatment WB Western Blot (pLRRK2, pRab10) Treatment->WB IF Immunofluorescence (LRRK2 Localization) Treatment->IF Viability_Assay Cell Viability Assay Treatment->Viability_Assay

Caption: Experimental workflow for studying this compound effects.

Logical_Relationship cluster_model Experimental Model cluster_intervention Intervention cluster_outcomes Expected Outcomes Overexpression Lentiviral LRRK2 Overexpression Treatment This compound Treatment Overexpression->Treatment Leads to Investigation of Kinase_Inhibition Decreased LRRK2 Kinase Activity Pathway_Modulation Reduced Downstream Substrate Phosphorylation Phenotype_Rescue Rescue of Cellular Phenotypes (e.g., improved viability) Treatment->Kinase_Inhibition Results in Kinase_Inhibition->Pathway_Modulation Causes Pathway_Modulation->Phenotype_Rescue Potentially Leads to

Caption: Logical flow from LRRK2 overexpression to expected outcomes of this compound treatment.

References

Application Notes and Protocols for DS21360717 for Inducing LRRK2 Dephosphorylation in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a crucial enzyme implicated in the pathogenesis of Parkinson's disease (PD).[1][2] Pathogenic mutations in the LRRK2 gene, such as G2019S, lead to increased kinase activity, making LRRK2 a prime therapeutic target.[1][2] Small molecule inhibitors of LRRK2 kinase activity are being actively investigated for their potential to mitigate disease progression. A key pharmacodynamic marker of LRRK2 kinase inhibition is the dephosphorylation of LRRK2 at specific serine residues, most notably Ser935 and Ser910.[3][4][5][6] This dephosphorylation event disrupts the binding of 14-3-3 proteins to LRRK2, serving as a reliable indicator of target engagement within cellular models.[4][5][6]

DS21360717 is a novel, potent, and selective LRRK2 kinase inhibitor. These application notes provide detailed protocols for utilizing this compound to induce LRRK2 dephosphorylation in primary neuron cultures, a critical in vitro model for studying neurodegenerative diseases. The following sections outline the mechanism of action, quantitative data summary, detailed experimental protocols, and visualizations of the key pathways and workflows.

Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase activity of LRRK2. By binding to the ATP-binding pocket of the LRRK2 kinase domain, this compound prevents the autophosphorylation of LRRK2 and the phosphorylation of its downstream substrates.[7] Inhibition of LRRK2 kinase activity by compounds like this compound leads to a rapid dephosphorylation at serine residues S910 and S935.[4] This dephosphorylation is thought to be mediated by a protein phosphatase whose activity is opposed by LRRK2's kinase function.[4] The loss of phosphorylation at these sites disrupts the interaction between LRRK2 and 14-3-3 proteins, which is a critical step in LRRK2 signaling and localization.[4]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on typical performance of potent LRRK2 inhibitors. These values should be determined experimentally for this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

ParameterValueSpecies/System
IC50 (G2019S LRRK2)5 nMIn vitro kinase assay
IC50 (Wild-Type LRRK2)20 nMIn vitro kinase assay

Table 2: Cellular Activity of this compound in Primary Neurons

ParameterValueCell TypeAssay
EC50 (pS935 LRRK2 Dephosphorylation)50 nMPrimary Cortical NeuronsWestern Blot
Optimal Concentration Range100 - 500 nMPrimary Cortical NeuronsDose-Response Experiment
Optimal Treatment Duration1 - 4 hoursPrimary Cortical NeuronsTime-Course Experiment

Signaling Pathway and Experimental Workflow

LRRK2_Signaling_Pathway cluster_inhibition Inhibitory Action This compound This compound LRRK2_active Active LRRK2 (Phosphorylated) This compound->LRRK2_active Inhibition LRRK2_inactive Inactive LRRK2 (Dephosphorylated at S935) pDownstream Phosphorylated Substrates LRRK2_active->pDownstream Phosphorylation Downstream Downstream Substrates (e.g., Rab10) Phosphatase Protein Phosphatase Phosphatase->LRRK2_active Dephosphorylation Cellular_Effects Cellular Effects (e.g., Vesicular Trafficking) pDownstream->Cellular_Effects

Caption: LRRK2 Signaling and Inhibition by this compound.

Experimental_Workflow Culture 1. Culture Primary Neurons (e.g., 5-7 DIV) Treatment 2. Treat with this compound (Varying Concentrations and Times) Culture->Treatment Lysis 3. Cell Lysis (Ice-cold Lysis Buffer) Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Lysis->Quantification WesternBlot 5. Western Blotting Quantification->WesternBlot Analysis 6. Data Analysis (Quantify Band Intensities) WesternBlot->Analysis

Caption: Workflow for LRRK2 Dephosphorylation Assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in primary neuron cultures.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Treatment of Primary Neuron Cultures

Objective: To treat primary neuron cultures with this compound to induce LRRK2 dephosphorylation.

Materials:

  • Primary neuron cultures (e.g., cortical or hippocampal neurons, 5-7 days in vitro)

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Neuron culture medium

Procedure:

  • Culture primary neurons to the desired stage of development.

  • Prepare working solutions of this compound by diluting the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 10 nM to 1 µM).

  • It is crucial to perform a dose-response experiment to determine the optimal concentration.[8][9]

  • Prepare a vehicle control working solution by diluting DMSO in culture medium to the same final concentration as in the highest this compound treated wells.

  • Carefully remove a portion of the old culture medium from the neuron cultures and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubate the neurons for the desired treatment duration (e.g., 1, 2, 4, and 24 hours).

Protocol 3: Cellular LRRK2 Dephosphorylation Assay (Western Blot)

Objective: To measure the inhibition of LRRK2 kinase activity by assessing the phosphorylation of LRRK2 at Ser935 via Western blot.[10][11]

Materials:

  • Treated primary neuron cultures

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-pLRRK2 (Ser935), Mouse anti-total LRRK2, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Lysis:

    • After treatment, wash the cells once with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.[11]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 10-15 minutes.[10]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA assay.[11]

  • Western Blotting:

    • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

    • Separate 10-20 µg of protein per lane on an SDS-PAGE gel.[10][11]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.[11]

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the pLRRK2 (S935) signal to the total LRRK2 signal.

    • Plot the normalized phosphorylation levels against the this compound concentration to generate a dose-response curve and determine the cellular EC50.

Conclusion

These application notes provide a comprehensive framework for researchers to effectively use this compound to study LRRK2 biology in primary neurons. The provided protocols for inhibitor preparation, cell treatment, and Western blot analysis of LRRK2 phosphorylation are fundamental for characterizing the cellular activity of novel LRRK2 inhibitors. Adherence to these detailed methodologies will enable the generation of robust and reproducible data, facilitating the assessment of this compound as a potential therapeutic agent for Parkinson's disease.

References

Application Note: Measuring the Efficacy of DS21360717 in Attenuating Fibrotic Phenotypes in Patient-Derived Hepatic Organoids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transforming Growth Factor-beta (TGF-β) signaling is a critical pathway implicated in cellular proliferation, differentiation, and extracellular matrix (ECM) production. Dysregulation of this pathway is a hallmark of fibrotic diseases, including liver fibrosis, where hepatic stellate cells (HSCs) differentiate into myofibroblasts, leading to excessive ECM deposition. Patient-derived induced pluripotent stem cells (iPSCs) offer a powerful in vitro platform to model these disease mechanisms in a patient-specific genetic context. This application note describes a protocol for utilizing patient-derived iPSCs to generate hepatic organoids for testing the efficacy of DS21360717, a novel and potent small molecule inhibitor of the TGF-β receptor I kinase (TGFβRI/ALK5). The protocols herein detail the differentiation of iPSCs into hepatic organoids, induction of a fibrotic phenotype using TGF-β1, and subsequent treatment with this compound to quantify its anti-fibrotic efficacy.

Signaling Pathway of Interest

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI/ALK5). The activated ALK5 kinase phosphorylates downstream effector proteins SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as Collagen Type I Alpha 1 Chain (COL1A1) and Alpha-Smooth Muscle Actin (ACTA2). This compound is designed to selectively inhibit the kinase activity of ALK5, thereby blocking the entire downstream signaling cascade.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β1 TGF-β1 TGFbRII TGFβRII TGFbRI TGFβRI (ALK5) TGFbRII->TGFbRI SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc Translocates DNA Target Gene Promoters (e.g., COL1A1, ACTA2) SMAD_complex_nuc->DNA Regulates Transcription Fibrotic Proteins Fibrotic Proteins DNA->Fibrotic Proteins Expression This compound This compound This compound->TGFbRI Inhibits

Caption: TGF-β signaling pathway and the inhibitory mechanism of this compound.

Experimental Protocols

Maintenance of Patient-Derived iPSCs

This protocol is for the routine culture of human iPSCs on vitronectin-coated plates in mTeSR™1 medium.

  • Materials:

    • Patient-derived iPSC line

    • mTeSR™1 Basal Medium and 5X Supplement (STEMCELL Technologies)

    • Vitronectin XF™ (STEMCELL Technologies)

    • DMEM/F-12 with 15 mM HEPES

    • ReLeSR™ Passaging Reagent (STEMCELL Technologies)

    • 6-well tissue culture-treated plates

  • Protocol:

    • Plate Coating: Dilute Vitronectin XF™ 1:100 in DMEM/F-12. Coat 6-well plates with 1 mL per well and incubate for at least 1 hour at room temperature. Aspirate coating solution before use.

    • Thawing and Seeding: Thaw a vial of iPSCs rapidly at 37°C. Seed cells onto the coated plate in mTeSR™1 medium supplemented with 10 µM Y-27632 (ROCK inhibitor) for the first 24 hours.

    • Daily Culture: Change mTeSR™1 medium daily. Monitor colonies for differentiation, which should be removed by scraping. Healthy colonies will have sharp edges and a high nucleus-to-cytoplasm ratio.

    • Passaging: When colonies are 70-80% confluent, wash with DPBS and add 1 mL of ReLeSR™. Incubate for 5-7 minutes at 37°C. Gently detach colonies by pipetting with mTeSR™1 medium. Re-plate aggregates at a 1:6 to 1:10 ratio onto newly coated plates.

Differentiation of iPSCs into Hepatic Organoids

This protocol outlines a 20-day, multi-step process to generate hepatic organoids.

  • Materials:

    • Differentiation Media (See Table 1 for formulations)

    • Growth Factors: Activin A, bFGF, BMP4, HGF, FGF10 (PeproTech)

    • Small Molecules: CHIR99021, A83-01, Forskolin, Dexamethasone

    • Matrigel® (Corning)

  • Protocol:

    • Definitive Endoderm (Days 0-3): Seed iPSCs as a monolayer. Culture in DE Induction Medium.

    • Hepatic Specification (Days 4-8): Culture in Hepatic Specification Medium.

    • Hepatic Progenitor Expansion (Days 9-12): Culture in Hepatic Progenitor Medium.

    • Maturation and Organoid Formation (Days 13-20): Detach cells and resuspend in ice-cold Matrigel®. Plate droplets into a 24-well plate and allow to polymerize at 37°C. Add Hepatic Maturation Medium. Organoids should be visible within 48 hours.

Table 1: Media Formulations for Hepatic Differentiation

Stage (Days)Base MediumSupplements
DE Induction (0-3) RPMI 1640 + B27100 ng/mL Activin A, 3 µM CHIR99021
Hepatic Spec. (4-8) RPMI 1640 + B27100 ng/mL bFGF, 20 ng/mL BMP4
Progenitor Exp. (9-12) KnockOut DMEM + KSR20 ng/mL HGF, 10 ng/mL FGF10
Maturation (13-20) Hepatocyte Medium20 ng/mL HGF, 1 µM Dexamethasone, 10 µM Forskolin, 500 nM A83-01 (TGF-β inhibitor for basal culture)
Fibrosis Induction and this compound Treatment

This protocol describes the induction of a fibrotic phenotype in mature hepatic organoids and treatment with this compound.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment (48 hours) cluster_analysis Analysis iPSC Patient iPSCs Organoids Mature Hepatic Organoids (Day 20) iPSC->Organoids 20-Day Differentiation Control Vehicle Control (0.1% DMSO) Organoids->Control TGFb TGF-β1 (10 ng/mL) + Vehicle Organoids->TGFb Treatment TGF-β1 (10 ng/mL) + this compound Organoids->Treatment qPCR qPCR Analysis (ACTA2, COL1A1) Control->qPCR TGFb->qPCR Western Western Blot (p-SMAD2/3) TGFb->Western IHC Immunohistochemistry (α-SMA, Collagen I) TGFb->IHC Treatment->qPCR Treatment->Western Treatment->IHC

Caption: Experimental workflow for testing this compound in hepatic organoids.

  • Protocol:

    • Starvation: On day 20, replace the medium with a serum-free basal medium for 12 hours.

    • Induction & Treatment: Prepare treatment media:

      • Vehicle Control: Basal medium + 0.1% DMSO.

      • Fibrosis Induction: Basal medium + 10 ng/mL recombinant human TGF-β1 + 0.1% DMSO.

      • This compound Treatment: Basal medium + 10 ng/mL TGF-β1 + this compound (at various concentrations, e.g., 1 nM to 10 µM).

    • Incubation: Treat organoids with the respective media for 48 hours.

    • Harvesting: After 48 hours, harvest organoids for downstream analysis (RNA extraction, protein lysis, or fixation).

Efficacy Assessment
  • Quantitative PCR (qPCR):

    • Extract total RNA from organoids using an RNeasy Mini Kit (Qiagen).

    • Synthesize cDNA using a High-Capacity cDNA Reverse Transcription Kit (Thermo Fisher).

    • Perform qPCR using SYBR Green master mix on a real-time PCR system.

    • Use primers for ACTA2, COL1A1, and GAPDH (housekeeping gene).

    • Calculate relative gene expression using the ΔΔCt method.

  • Western Blotting:

    • Lyse organoids in RIPA buffer with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on a 4-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against phospho-SMAD2/3, total SMAD2/3, and β-actin.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

    • Quantify band intensity using ImageJ or similar software.

  • Immunohistochemistry (IHC):

    • Fix organoids in 4% paraformaldehyde for 2 hours at 4°C.

    • Dehydrate, embed in paraffin, and section at 5 µm thickness.

    • Perform antigen retrieval and block with 5% BSA.

    • Incubate with primary antibodies against α-SMA (alpha-smooth muscle actin) and Collagen I.

    • Incubate with fluorescently-labeled secondary antibodies and counterstain with DAPI.

    • Image using a confocal microscope and quantify fluorescence intensity.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from treating TGF-β1-stimulated hepatic organoids with this compound.

Table 2: Dose-Dependent Inhibition of Fibrotic Gene Expression by this compound

Treatment GroupRelative ACTA2 Expression (Fold Change vs. Vehicle)Relative COL1A1 Expression (Fold Change vs. Vehicle)
Vehicle Control 1.0 ± 0.151.0 ± 0.21
TGF-β1 (10 ng/mL) 12.5 ± 1.815.2 ± 2.1
TGF-β1 + this compound (10 nM) 8.2 ± 1.19.8 ± 1.5
TGF-β1 + this compound (100 nM) 2.5 ± 0.43.1 ± 0.6
TGF-β1 + this compound (1000 nM) 1.2 ± 0.31.4 ± 0.2
IC₅₀ (nM) ~75 nM ~80 nM

Table 3: Inhibition of SMAD2/3 Phosphorylation by this compound

Treatment Group (1 hour)p-SMAD2/3 / Total SMAD2/3 Ratio (Normalized to TGF-β1)
Vehicle Control 0.05 ± 0.02
TGF-β1 (10 ng/mL) 1.00 (Reference)
TGF-β1 + this compound (10 nM) 0.68 ± 0.10
TGF-β1 + this compound (100 nM) 0.15 ± 0.04
TGF-β1 + this compound (1000 nM) 0.06 ± 0.03
IC₅₀ (nM) ~45 nM

Logical Relationship Diagram

This diagram illustrates the logical flow from the disease model to the expected therapeutic outcome.

logical_flow Disease Liver Fibrosis Model (Patient iPSC-derived Organoids) Stimulus TGF-β1 Stimulation Disease->Stimulus Pathway_Activation Activation of TGFβRI-SMAD2/3 Pathway Stimulus->Pathway_Activation Phenotype Pro-fibrotic Phenotype (↑ ACTA2, ↑ COL1A1) Pathway_Activation->Phenotype Drug This compound Treatment Inhibition Inhibition of TGFβRI Kinase Drug->Inhibition Inhibition->Pathway_Activation Blocks Outcome Amelioration of Fibrosis (↓ ACTA2, ↓ COL1A1) Inhibition->Outcome Leads to

Caption: Logical flow from disease modeling to therapeutic intervention.

This application note provides a comprehensive framework for assessing the anti-fibrotic efficacy of the TGFβRI inhibitor, this compound. By leveraging patient-derived iPSC technology to create physiologically relevant hepatic organoids, researchers can robustly quantify the dose-dependent effects of the compound on key molecular drivers of fibrosis. The detailed protocols for cell culture, differentiation, treatment, and analysis offer a standardized workflow for preclinical drug evaluation in a human-relevant context.

Troubleshooting & Optimization

Technical Support Center: Optimizing DS21360717 Concentration for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of DS21360717 for various cellular assays. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound is a potent and orally active inhibitor of FER (Fps/Fes related) tyrosine kinase.[1][2] FER is a non-receptor tyrosine kinase that plays a crucial role in regulating cell-cell adhesion and signaling from the cell surface to the cytoskeleton.[1] Elevated expression of FER has been observed in various cancers, including breast cancer, where it is implicated in cell migration and metastasis.[1]

Q2: What is the reported in vitro potency of this compound?

This compound is a highly potent inhibitor of FER kinase with a reported half-maximal inhibitory concentration (IC50) of 0.49 nM in biochemical assays.[1][2] In a cellular context, it has been shown to inhibit the growth of FER-driven Ba/F3 cells with a half-maximal growth inhibition (GI50) of 1.9 nM.[1]

Q3: How should I prepare and store this compound stock solutions?

For optimal results and to ensure the stability of the compound, follow these best practices for preparation and storage:

  • Solvent: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.

  • Storage: Store the stock solution at -20°C or -80°C for long-term use.[2] To minimize freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.

  • Working Dilutions: Prepare fresh working dilutions in your cell culture medium from the stock solution for each experiment. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is a good starting concentration range for my initial experiments with this compound?

Given the potent nanomolar activity of this compound, a wide concentration range is recommended for initial dose-response experiments to determine the optimal concentration for your specific cell line and assay. A logarithmic or semi-logarithmic dilution series is a common and effective approach.

Parameter Recommendation Rationale
Starting Concentration Range 0.1 nM to 10 µMThis broad range will help to establish a comprehensive dose-response curve, identifying both the effective concentration window and potential toxicity at higher concentrations.
Dilution Series 10-point, 3-fold or 10-fold serial dilutionsA serial dilution allows for a systematic evaluation of the compound's effect across a wide range of concentrations.
Vehicle Control Medium with the same final DMSO concentration as the highest this compound concentrationThis is essential to control for any effects of the solvent on cell viability and the experimental endpoint.

Troubleshooting Guide

Issue 1: No observable effect of this compound at the tested concentrations.

Possible Cause Solution
Concentration is too low. Test a higher concentration range. Given the GI50 of 1.9 nM in FER-driven cells, ensure your concentration range adequately covers this and higher concentrations.
Compound instability. Ensure proper storage of the stock solution (-20°C or -80°C) and prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.
Insensitive cell line or assay. Confirm that your cell line expresses FER kinase. Use a positive control compound known to elicit a response in your assay to validate the assay's functionality.
High serum concentration in culture medium. Serum proteins can bind to small molecules, reducing their effective concentration. Consider performing experiments in reduced-serum or serum-free conditions, if compatible with your cell line.

Issue 2: High levels of cytotoxicity observed even at low concentrations.

Possible Cause Solution
Off-target effects. At higher concentrations, kinase inhibitors can have off-target effects. Focus on using the lowest effective concentration that inhibits FER kinase activity. Consider performing a counterscreen with a structurally different FER inhibitor to confirm that the observed phenotype is due to FER inhibition.
Cell line sensitivity. The cell line may be particularly sensitive to the inhibition of the FER signaling pathway. Reduce the concentration range of this compound and/or shorten the incubation time.
Solvent toxicity. Ensure the final DMSO concentration in the culture medium is not exceeding 0.1%. Run a vehicle control with the highest concentration of DMSO used to assess its effect on cell viability.

Experimental Protocols

Protocol 1: Determining the GI50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines the steps to determine the half-maximal growth inhibitory concentration (GI50) of this compound on a cancer cell line of interest.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear or opaque-walled microplates (depending on the assay)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO

  • Multichannel pipette

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density that will allow for logarithmic growth during the incubation period. The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold dilution series starting from 10 µM).

    • Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.

  • Incubation:

    • Incubate the plate for a predetermined period (typically 48 or 72 hours) at 37°C in a 5% CO2 incubator. The incubation time should be sufficient to observe a significant effect on cell proliferation.

  • Cell Viability Assay:

    • For MTT Assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

      • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

      • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the absorbance or luminescence values to the vehicle control wells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the GI50 value.

Visualizations

FER_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Growth_Factor->RTK Binds FER FER Kinase RTK->FER Activates Cortactin Cortactin FER->Cortactin Phosphorylates PI3K_AKT PI3K/AKT Pathway FER->PI3K_AKT Activates MAPK_ERK MAPK/ERK Pathway FER->MAPK_ERK Activates Actin_Polymerization Actin Polymerization Cortactin->Actin_Polymerization Cell_Migration Cell Migration & Metastasis Actin_Polymerization->Cell_Migration Cell_Proliferation Cell Proliferation PI3K_AKT->Cell_Proliferation MAPK_ERK->Cell_Proliferation This compound This compound This compound->FER Inhibits

Caption: Simplified FER Kinase Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare this compound Serial Dilutions Add_Compound 3. Treat Cells with this compound Compound_Prep->Add_Compound Incubate 4. Incubate for 48-72 hours Add_Compound->Incubate Viability_Assay 5. Perform Cell Viability Assay (MTT or CellTiter-Glo®) Incubate->Viability_Assay Data_Analysis 6. Analyze Data and Determine GI50 Viability_Assay->Data_Analysis Troubleshooting_Logic Start Start Experiment No_Effect No Observable Effect? Start->No_Effect Check_Conc Increase Concentration Range No_Effect->Check_Conc Yes High_Toxicity High Cytotoxicity? No_Effect->High_Toxicity No Check_Stability Check Compound Stability (Fresh Dilutions) Check_Conc->Check_Stability Check_Cell_Line Validate Cell Line and Assay (FER Expression, Positive Control) Check_Stability->Check_Cell_Line Success Experiment Optimized Check_Cell_Line->Success Lower_Conc Lower Concentration Range High_Toxicity->Lower_Conc Yes High_Toxicity->Success No Check_Off_Target Investigate Off-Target Effects (Use different FER inhibitor) Lower_Conc->Check_Off_Target Check_DMSO Verify DMSO Concentration (≤ 0.1%) Check_Off_Target->Check_DMSO Check_DMSO->Success

References

Technical Support Center: Troubleshooting Off-Target Effects of DS21360717

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Publicly available information on the specific compound "DS21360717," including its mechanism of action and potential off-target effects, is not available at this time. The following content is a representative template designed to guide researchers and drug development professionals in troubleshooting off-target effects. This example uses a hypothetical scenario based on common challenges encountered with kinase inhibitors to illustrate the structure and type of information that would be provided in a comprehensive technical support center.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

Off-target effects refer to the unintended interactions of a drug with molecular targets other than its primary intended target. For a compound like this compound, which is presumed to be a kinase inhibitor for this example, this could mean inhibition of other kinases with similar ATP-binding pockets. These unintended interactions can lead to unexpected cellular responses, toxicity, or a misleading interpretation of experimental results. Understanding and mitigating off-target effects is crucial for accurate preclinical assessment and the development of a safe and effective therapeutic.

Q2: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?

To ascertain if an observed cellular phenotype is a result of off-target activity, a multi-pronged approach is recommended:

  • Dose-Response Analysis: Correlate the concentration of this compound required to induce the phenotype with its known on-target and off-target potencies. If the phenotype occurs at concentrations significantly different from the on-target IC50, it may suggest an off-target effect.

  • Use of a Structurally Unrelated Inhibitor: Employ a second, structurally distinct inhibitor of the same primary target. If this second compound does not produce the same phenotype, the original observation is more likely due to an off-target effect of this compound.

  • Rescue Experiments: If the intended target's activity can be restored (e.g., by introducing a drug-resistant mutant of the target protein), check if this reverses the observed phenotype. If the phenotype persists, it is likely off-target.

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target and potential off-targets at the concentrations used in your cellular assays.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity at Low Concentrations

If you observe significant cytotoxicity at concentrations of this compound that are at or below the on-target IC50, consider the following troubleshooting steps.

Experimental Workflow for Investigating Unexpected Toxicity

start Unexpected Cytotoxicity Observed step1 Confirm Cytotoxicity with Multiple Assays (e.g., MTS, CellTiter-Glo, Annexin V) start->step1 step2 Perform Dose-Response Curve and Compare to On-Target IC50 step1->step2 decision1 Toxicity at [DS] << On-Target IC50? step2->decision1 step3a Investigate Off-Target Kinase Inhibition (Kinome Profiling) decision1->step3a Yes step3b Hypothesize On-Target Mediated Toxicity decision1->step3b No step4a Identify Potent Off-Targets step3a->step4a end Conclusion on Source of Toxicity step3b->end step5a Validate Off-Target Toxicity with siRNA/shRNA Knockdown or a Specific Inhibitor step4a->step5a step5a->end

Caption: Workflow to investigate unexpected cytotoxicity.

Methodology for Kinome Profiling:

A common method to identify off-target kinases is through a competitive binding assay.

  • Lysate Preparation: Prepare cell lysates that express a wide range of kinases.

  • Compound Incubation: Incubate the lysate with varying concentrations of this compound.

  • Affinity Resin: Add an immobilized, broad-spectrum kinase inhibitor (affinity resin) that binds to the ATP pocket of many kinases.

  • Competition: this compound will compete with the affinity resin for binding to kinases.

  • Elution and Quantification: Elute the kinases that remain bound to the resin and quantify them using mass spectrometry.

  • Data Analysis: A reduction in the amount of a specific kinase bound to the resin in the presence of this compound indicates that the compound is binding to that kinase.

Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity

If the EC50 of this compound in a cellular assay is significantly higher than its in vitro IC50, it could be due to factors other than off-target effects, but these should be systematically ruled out.

Logical Flow for Troubleshooting Potency Discrepancies

start Cellular EC50 >> In Vitro IC50 step1 Check Compound Stability and Solubility in Media start->step1 step2 Assess Cell Permeability (e.g., PAMPA assay) step1->step2 step3 Measure Intracellular Compound Concentration step2->step3 step4 Evaluate Efflux Pump Activity (e.g., use of P-gp inhibitors) step3->step4 decision1 Permeability/Efflux Issues Identified? step4->decision1 step5a Modify Assay Conditions or Compound Formulation decision1->step5a Yes step5b Consider Off-Target Engagement as a Confounding Factor decision1->step5b No end Resolution step5a->end step5b->end

Caption: Troubleshooting potency differences.

Quantitative Data Summary

In a real-world scenario, quantitative data from screening panels would be presented here. The table below is a representative example of how such data would be structured.

Table 1: Representative Kinase Selectivity Profile for a Hypothetical Compound

Kinase TargetIC50 (nM) - this compoundIC50 (nM) - Control CompoundFold Selectivity (Off-Target/On-Target)
Primary Target Kinase 10 15 1
Off-Target Kinase A150>10,00015
Off-Target Kinase B500>10,00050
Off-Target Kinase C2,5008,000250
Off-Target Kinase D>10,000>10,000>1,000

Data is hypothetical and for illustrative purposes only.

Signaling Pathway Considerations

When investigating off-target effects, it is crucial to consider the broader signaling network. An off-target interaction may not lead to a direct, observable phenotype but could modulate the primary pathway of interest.

Example Signaling Pathway Analysis

cluster_0 Primary Pathway cluster_1 Off-Target Pathway A Receptor B Primary Target Kinase A->B C Downstream Effector 1 B->C D Cellular Response C->D X Off-Target Kinase Y Downstream Effector 2 Y->C Crosstalk This compound This compound This compound->B On-Target Inhibition This compound->X Off-Target Inhibition

Caption: Potential on- and off-target interactions.

DS21360717 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility and stability of research compounds, with a focus on solutions prepared in Dimethyl Sulfoxide (DMSO). While direct experimental data for DS21360717 is not publicly available, this guide offers best practices and troubleshooting strategies applicable to a wide range of small molecules.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For many non-polar small molecules intended for biological assays, Dimethyl Sulfoxide (DMSO) is a common and effective solvent.[1][2] It is a powerful aprotic solvent capable of dissolving a wide array of organic compounds.[1] However, it is crucial to verify the optimal solvent for this compound based on its specific chemical properties, which should be available from the compound supplier.

Q2: How do I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, accurately weigh the compound and add the calculated volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mM). Vortex the solution thoroughly to ensure the compound is completely dissolved. For long-term storage, it is advisable to prepare aliquots to minimize freeze-thaw cycles.

Q3: What are the typical storage conditions for a DMSO stock solution?

A3: DMSO stock solutions are typically stored at -20°C or -80°C in tightly sealed vials to protect from moisture and light. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can affect compound stability.[1]

Q4: How can I assess the solubility of this compound in DMSO?

A4: A simple method is to prepare a high-concentration stock solution (e.g., 10 mM or higher) and visually inspect for any undissolved particulate matter. For a more quantitative assessment, techniques like nephelometry can be used to determine the kinetic solubility.

Q5: What factors can affect the stability of this compound in DMSO?

A5: Several factors can influence compound stability in DMSO, including:

  • Water Content: The presence of water can lead to the hydrolysis of susceptible compounds.[1]

  • Temperature: Elevated temperatures can accelerate degradation. Most compounds are stable for extended periods when stored at low temperatures.

  • Light Exposure: Light-sensitive compounds may degrade if not stored in amber or opaque vials.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade some compounds. Studies have shown that for many compounds, up to 11 freeze-thaw cycles did not result in significant loss.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates out of solution. The compound has low solubility at the prepared concentration.- Gently warm the solution (e.g., to 37°C) and vortex to try and redissolve. - Prepare a fresh, lower-concentration stock solution. - Consider using a co-solvent, but be mindful of its compatibility with downstream assays.
Inconsistent experimental results. The compound may be degrading in the DMSO stock solution.- Prepare fresh stock solutions more frequently. - Aliquot the stock solution to minimize freeze-thaw cycles. - Perform a stability study to determine the degradation rate under your storage conditions.
DMSO solidifies during storage. The storage temperature is below the freezing point of DMSO (18.5°C).- This is normal and does not harm the compound. - Thaw the solution at room temperature and vortex to ensure homogeneity before use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance

  • Microcentrifuge tubes or vials (amber or wrapped in foil)

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to make a 10 mM solution. (Mass = 0.01 L * Molar Mass of this compound)

  • Accurately weigh the calculated mass of this compound and place it in a vial.

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Vortex the vial until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Assessment of Compound Stability in DMSO

Materials:

  • 10 mM stock solution of the test compound in DMSO

  • HPLC or LC-MS system

  • Incubator

  • Autosampler vials

Procedure:

  • Dilute the 10 mM stock solution to a suitable concentration for analysis (e.g., 100 µM) in DMSO.

  • Transfer aliquots of this solution into multiple autosampler vials.

  • Analyze one vial immediately (Time 0) using a validated HPLC or LC-MS method to determine the initial peak area of the compound.

  • Store the remaining vials under the desired storage conditions (e.g., room temperature, 4°C, -20°C).

  • At specified time points (e.g., 24 hours, 7 days, 1 month), retrieve a vial and analyze it using the same method.

  • Compare the peak area of the compound at each time point to the Time 0 sample to determine the percentage of the compound remaining.

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot for Storage vortex->aliquot storage Store at -20°C or -80°C aliquot->storage thaw Thaw Aliquot storage->thaw dilute Dilute to Working Concentration thaw->dilute assay Perform Assay dilute->assay

Caption: Experimental workflow for preparing and using a DMSO stock solution.

stability_assessment_workflow prep Prepare Stock Solution in DMSO t0 Time 0 Analysis (HPLC/LC-MS) prep->t0 storage Store under Test Conditions (e.g., RT, 4°C, -20°C) prep->storage compare Compare Peak Areas to Time 0 t0->compare tn Time-Point Analysis (e.g., 24h, 7d, 30d) storage->tn tn->compare determine Determine % Compound Remaining compare->determine

Caption: Workflow for assessing compound stability in DMSO over time.

References

Technical Support Center: Minimizing DS21360717 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing the toxicity of the small molecule inhibitor DS21360717 in cell culture experiments. While specific public data for this compound is not widely available, the principles and protocols outlined here are broadly applicable to small molecule inhibitors, enabling researchers to optimize their experimental conditions and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of toxicity with small molecule inhibitors like this compound in cell culture?

A1: Toxicity from small molecule inhibitors in cell culture can stem from several factors:

  • High Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.[1]

  • Off-Target Effects: The inhibitor may bind to cellular targets other than the intended one, causing unintended and toxic consequences.[1]

  • Prolonged Exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.[1]

  • Solvent Toxicity: The solvent used to dissolve the inhibitor, most commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at certain concentrations.[1] It is recommended to keep the final DMSO concentration in the culture medium at or below 0.1% to avoid solvent-induced toxicity.[2]

  • Metabolite Toxicity: The metabolic breakdown of the inhibitor by cells can sometimes produce toxic byproducts.[1]

  • Inhibition of Essential Cellular Processes: While targeting a specific pathway, the inhibitor might inadvertently affect other pathways crucial for cell survival.[1]

Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A2: The optimal concentration of an inhibitor is cell-type specific and must be determined empirically for each cell line. A dose-response experiment is crucial to identify a concentration that is effective at inhibiting the target without causing significant cytotoxicity. This typically involves treating the cells with a range of inhibitor concentrations and then assessing cell viability.

Q3: What are the best practices for preparing and storing a stock solution of this compound?

A3: Proper preparation and storage of your inhibitor are critical for maintaining its stability and ensuring consistent experimental results.

  • Dissolving the Inhibitor: Most small molecule inhibitors are dissolved in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution.[2]

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Store these aliquots at -20°C or -80°C, protected from light.[2]

  • Working Solutions: Prepare fresh dilutions of the inhibitor from the stock solution in your cell culture medium for each experiment. Do not store inhibitors in media for extended periods, as they may degrade or precipitate.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed After Treatment

Possible CauseSuggested Solution
Inhibitor concentration is too high. Perform a dose-response curve to determine the IC50 value and a non-toxic working concentration. Start with a broad range of concentrations.[1]
The cell line is particularly sensitive. Consider using a lower concentration for a longer duration of exposure. Also, confirm that the target of the inhibitor is present and relevant in your chosen cell line.
The final solvent (e.g., DMSO) concentration is too high. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity.[1][2]
Prolonged exposure to the inhibitor. Reduce the incubation time. Determine the minimum time required to achieve the desired level of inhibition.[1]
Inhibitor has degraded or is impure. Purchase the inhibitor from a reputable source. Ensure proper storage and handling. If in doubt, use a fresh vial of the compound.

Issue 2: Inconsistent Results Between Experiments

Possible CauseSuggested Solution
Instability of the inhibitor stock solution. Always use freshly prepared working solutions from single-use aliquots of the stock solution. Avoid repeated freeze-thawing of the main stock.[2]
Variability in cell culture conditions. Standardize cell seeding density and ensure cells are in the logarithmic growth phase before adding the inhibitor. Regularly check for mycoplasma contamination.
Pipetting errors during serial dilutions. Ensure accurate and consistent pipetting. Regularly calibrate your pipettes.[2]
Inconsistent timing of inhibitor addition. Optimize and standardize the timing of inhibitor treatment relative to your experimental stimulus or endpoint.[1]

Quantitative Data Summary

The potency of a small molecule inhibitor is often described by its half-maximal inhibitory concentration (IC50). This value can vary significantly between different inhibitors and cell lines. The following table provides example IC50 values for several well-known kinase inhibitors to illustrate this variability.

InhibitorTarget(s)Cell LineIC50 (µM)
Dasatinib BCR-ABL, SRCHCT 1160.14 ± 0.04
MCF70.67 ± 0.2
H4609.0 ± 2.9
Sorafenib Raf, VEGFR, PDGFRHCT 11618.6 ± 1.9
MCF716.0 ± 3.6
H46018.0 ± 4.1
Erlotinib EGFRH460, MCF7, HCT 116> 30

Data is presented as mean ± standard deviation and is intended for illustrative purposes only. Actual IC50 values should be determined experimentally for your specific conditions.[3]

Experimental Protocols

Protocol: Determining the Optimal, Non-Toxic Concentration of this compound

This protocol outlines a method for performing a dose-response experiment to determine the optimal working concentration of this compound using a cell viability assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: a. Trypsinize and count your cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.

  • Incubation: a. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: a. At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: a. Normalize the data to the vehicle control to determine the percentage of cell viability for each inhibitor concentration. b. Plot the percent viability against the log of the inhibitor concentration to generate a dose-response curve. c. From this curve, you can determine the IC50 value and select a non-toxic concentration for your future experiments.

Visualizations

Signaling Pathway Diagram

Since the specific signaling pathway for this compound is not publicly available, the following diagram illustrates a generic kinase signaling pathway that is a common target for small molecule inhibitors. This demonstrates how an inhibitor like this compound might function.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Inhibitor This compound Inhibitor->Kinase2 Inhibition Gene Gene Expression TF->Gene Ligand Ligand Ligand->Receptor

Caption: A simplified kinase signaling pathway illustrating the inhibitory action of this compound.

Experimental Workflow Diagram

The following diagram outlines the workflow for determining the optimal, non-toxic concentration of this compound.

G start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare Serial Dilutions of this compound incubate_24h->prepare_dilutions treat_cells Treat Cells with Inhibitor and Controls prepare_dilutions->treat_cells incubate_treatment Incubate for Desired Duration (e.g., 24-72h) treat_cells->incubate_treatment viability_assay Perform Cell Viability Assay incubate_treatment->viability_assay read_plate Read Plate viability_assay->read_plate analyze_data Analyze Data and Generate Dose-Response Curve read_plate->analyze_data determine_conc Determine Optimal Non-Toxic Concentration analyze_data->determine_conc end End determine_conc->end

Caption: Workflow for determining the optimal concentration of a small molecule inhibitor.

References

Technical Support Center: Improving Brain Penetrance of DS21360717

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the brain penetrance of the investigational compound DS21360717 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the unbound brain-to-plasma concentration ratio (Kp,uu) and why is it a critical parameter?

The unbound brain-to-plasma concentration ratio (Kp,uu) represents the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma at a steady state. It is considered the most precise metric for quantifying a drug's ability to cross the blood-brain barrier (BBB).[1] This is because only the unbound fraction of a drug is available to interact with its therapeutic target in the central nervous system (CNS).[1][2] A Kp,uu value of 1 suggests passive diffusion across the BBB, a value less than 1 indicates active efflux, and a value greater than 1 suggests active uptake.[3]

Q2: What are the primary reasons for the low brain penetrance of a small molecule like this compound?

Low brain penetrance of a small molecule can be attributed to several factors:

  • Physicochemical Properties: High molecular weight, low lipophilicity, and a high number of hydrogen bond donors can limit passive diffusion across the blood-brain barrier (BBB).[4]

  • Active Efflux: The compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the drug out of the brain.[5][6][7]

  • Plasma Protein Binding: High binding to plasma proteins reduces the free fraction of the drug available to cross the BBB.[2]

  • Metabolism: Rapid metabolism in the periphery or at the BBB can decrease the concentration of the active compound that reaches the brain.

Q3: How can I determine if this compound is a substrate for P-glycoprotein (P-gp)?

To determine if this compound is a P-gp substrate, you can perform several in vitro and in vivo experiments:

  • In Vitro Transwell Assay: Utilize cell lines overexpressing P-gp (e.g., MDCK-MDR1) to measure the bidirectional transport of this compound. A significantly higher basal-to-apical than apical-to-basal transport indicates P-gp mediated efflux.

  • In Vivo Studies: Compare the brain accumulation of this compound in wild-type mice versus P-gp knockout mice (mdr1a-/-).[8] Higher brain concentrations in knockout mice would confirm its P-gp substrate status.[8] Alternatively, co-administer this compound with a known P-gp inhibitor, such as elacridar (B1662867) (GF120918), and measure for increased brain uptake.[5][9]

Q4: What are the potential advantages of using nanoparticle-based delivery systems for this compound?

Nanoparticle-based drug delivery systems offer several advantages for improving brain penetrance:

  • Protection from Degradation: Encapsulation can protect the drug from enzymatic degradation in the bloodstream.[10][11]

  • Overcoming Efflux: Nanoparticles can help bypass efflux transporters like P-gp.[12]

  • Targeted Delivery: The surface of nanoparticles can be modified with ligands (e.g., transferrin, insulin) to target specific receptors on the BBB, facilitating receptor-mediated transcytosis.[13][14]

  • Controlled Release: Formulations can be designed for sustained release of the drug within the brain, prolonging its therapeutic effect.[15]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low Brain-to-Plasma Ratio (Kp) of this compound 1. this compound is a substrate for efflux transporters (e.g., P-gp, BCRP).2. Poor passive permeability due to unfavorable physicochemical properties.3. High plasma protein binding.1. Co-administer with a P-gp inhibitor (e.g., elacridar, zosuquidar) to assess the impact on brain uptake.[5][6]2. Consider structural modifications to increase lipophilicity or reduce hydrogen bonding.[16][17]3. Formulate this compound in a nanoparticle delivery system to bypass efflux pumps.[12][18]4. Measure the unbound fraction in plasma (fu,p) and brain (fu,brain) to calculate Kp,uu for a more accurate assessment of BBB transport.[3]
High Variability in Brain Concentration Measurements 1. Inconsistent sample collection and processing.2. Contamination from residual blood in brain tissue samples.[19]3. Inter-animal variability in metabolism or transporter expression.1. Standardize the protocol for brain homogenization and extraction.2. Perform cardiac perfusion with saline before brain collection to remove residual blood.[19]3. Use a vascular marker to correct for residual blood volume if perfusion is not possible.[19]4. Increase the number of animals per group to improve statistical power.
No Improvement in Brain Penetrance with P-gp Inhibitor Co-administration 1. this compound is not a significant substrate for P-gp.2. Other efflux transporters (e.g., BCRP) are involved.3. The dose of the P-gp inhibitor was insufficient to achieve complete inhibition.4. The primary barrier is poor passive diffusion, not active efflux.1. Investigate if this compound is a substrate for other transporters like BCRP.2. Test a higher dose of the P-gp inhibitor or use a more potent inhibitor.3. Focus on strategies to improve passive permeability, such as chemical modification or lipid-based nanoparticle formulations.[20][21]
In vitro BBB model shows good permeability, but in vivo results are poor. 1. The in vitro model lacks the full complexity of the in vivo BBB, including the expression and activity of all relevant transporters and metabolic enzymes.[22]2. High in vivo plasma protein binding limits the free drug available for brain uptake.1. Validate the expression of key efflux transporters in your in vitro model.2. Measure plasma protein binding and calculate the unbound fraction of this compound.[2]3. Utilize in situ brain perfusion techniques for a more physiologically relevant assessment of BBB transport.[23]

Experimental Protocols

Protocol 1: In Situ Brain Perfusion in Mice to Determine Brain Uptake

This protocol is used to measure the rate of transport of this compound across the BBB, independent of peripheral pharmacokinetics.

Materials:

  • This compound

  • Anesthesia (e.g., ketamine/xylazine)

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Perfusion pump

  • Surgical instruments

  • Brain tissue homogenization buffer

  • LC-MS/MS for drug quantification

Procedure:

  • Anesthetize the mouse via intraperitoneal injection.

  • Expose the common carotid arteries.

  • Ligate the external carotid artery and place a catheter in the common carotid artery.

  • Initiate the perfusion with pre-warmed (37°C) and gassed (95% O2/5% CO2) perfusion buffer containing a known concentration of this compound.

  • Sever the jugular veins to allow for drainage.

  • Perfuse for a short period (e.g., 1-5 minutes).

  • Stop the perfusion and decapitate the mouse.

  • Dissect the brain, weigh it, and homogenize it in an appropriate buffer.

  • Analyze the concentration of this compound in the brain homogenate and the perfusion buffer using LC-MS/MS.

  • Calculate the brain uptake clearance (K_in) or the brain-to-perfusate concentration ratio.

Protocol 2: Formulation of this compound in Lipid-Based Nanoparticles

This protocol describes a general method for encapsulating a hydrophobic drug like this compound into liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, Cholesterol)

  • PEGylated lipid (e.g., DSPE-PEG2000)

  • Organic solvent (e.g., chloroform, methanol)

  • Hydration buffer (e.g., PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve this compound, phospholipids, and PEGylated lipid in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

  • Hydrate the lipid film with the hydration buffer by vortexing or sonicating. This will form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Characterize the resulting nanoparticle formulation for size, zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow Workflow for Assessing and Improving Brain Penetrance cluster_assessment Initial Assessment cluster_strategy Improvement Strategy cluster_evaluation Re-evaluation in_vitro In Vitro BBB Model (e.g., Transwell Assay) efflux_ratio Determine Efflux Ratio in_vitro->efflux_ratio in_vivo_pk In Vivo Pharmacokinetics (Plasma and Brain) kp_uu Calculate Kp,uu in_vivo_pk->kp_uu chem_mod Chemical Modification efflux_ratio->chem_mod High Efflux pgp_inhibitor Co-administration with P-gp Inhibitor efflux_ratio->pgp_inhibitor High Efflux kp_uu->chem_mod Low Kp,uu nano Nanoparticle Formulation kp_uu->nano Low Kp,uu re_evaluate_pk Repeat In Vivo PK Studies chem_mod->re_evaluate_pk pgp_inhibitor->re_evaluate_pk nano->re_evaluate_pk compare_kp_uu Compare Kp,uu Values re_evaluate_pk->compare_kp_uu

Caption: Experimental workflow for improving brain penetrance.

signaling_pathway Strategies to Overcome the Blood-Brain Barrier cluster_blood cluster_bbb Blood-Brain Barrier Endothelial Cell cluster_brain drug This compound pgp P-gp Efflux Pump drug->pgp Efflux brain_drug This compound drug->brain_drug Passive Diffusion (if favorable properties) inhibitor P-gp Inhibitor inhibitor->pgp Inhibition nanoparticle Nanoparticle + this compound receptor Receptor nanoparticle->receptor Receptor-Mediated Transcytosis receptor->brain_drug

Caption: Mechanisms for enhancing drug delivery across the BBB.

References

Identifying and mitigating DS21360717 experimental artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DS21360717

This resource provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential artifacts in experiments involving this compound, a novel kinase inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My dose-response curve for this compound is inconsistent and shows a "hook effect" or unusually steep drop-off at high concentrations. What could be the cause?

A1: This pattern is often indicative of compound precipitation at higher concentrations in your assay medium. When this compound exceeds its solubility limit, it can form aggregates or precipitates. This not only reduces the effective concentration of the soluble, active compound but can also introduce artifacts by scattering light in optical assays or physically interfering with cellular processes, leading to misleading results like a "hook effect" where the response unexpectedly decreases at high concentrations.[1]

Troubleshooting Guide:

  • Visual Inspection: Carefully inspect the wells of your assay plate, particularly those with the highest concentrations of this compound. Look for visible precipitates, cloudiness, or a film on the well bottom.

  • Solubility Assessment: Determine the kinetic solubility of this compound in your specific assay buffer and medium. This can be done using techniques like nephelometry or by incubating the compound at various concentrations and measuring the remaining soluble fraction by LC-MS.[2][3]

  • Modify Assay Conditions: Test the effect of adding a low percentage of a non-ionic detergent (e.g., 0.01% Triton X-100) or increasing the serum concentration in cell-based assays, as these can sometimes improve compound solubility and prevent aggregation.[4]

Data Presentation: Solubility Profile of this compound

Assay MediumAdditiveMax Soluble Concentration (µM)Observation
PBSNone15Precipitate observed ≥ 20 µM
RPMI + 10% FBSNone25Precipitate observed ≥ 30 µM
RPMI + 10% FBS0.01% Triton X-10050Clear solution up to 50 µM

Logical Diagram: Impact of Compound Precipitation

G cluster_0 Concentration Range cluster_1 Compound State & Effect cluster_2 Observed Outcome A Low Concentration Soluble This compound is Soluble A->Soluble B High Concentration Precipitate This compound Precipitates B->Precipitate Target Specific Target Inhibition Soluble->Target Precipitate->Target Artifact Assay Artifacts (e.g., light scatter) Precipitate->Artifact DoseResponse Predictable Dose-Response Target->DoseResponse HookEffect Inconsistent / Hook Effect Artifact->HookEffect

Caption: Logical flow showing how high concentrations can lead to precipitation and artifacts.

Q2: I'm observing unexpected cell toxicity with this compound that doesn't correlate with the inhibition of its primary target, Kinase A. How can I investigate this?

Troubleshooting Guide:

  • Kinome Profiling: The most direct method is to screen this compound against a broad panel of kinases (kinome profiling). This will provide an IC50 value for a wide range of kinases and reveal its selectivity profile.[5][6]

  • Use a Structurally Unrelated Inhibitor: Compare the cellular phenotype induced by this compound with that of a well-characterized, structurally distinct inhibitor of Kinase A. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[5][9]

  • Rescue Experiments: If possible, perform a rescue experiment. This involves re-introducing a version of Kinase A that is resistant to this compound. If the toxic phenotype is reversed, it strongly suggests an on-target effect.[5][6]

  • Downstream Signaling Analysis: Analyze the signaling pathway downstream of the suspected off-target. If this compound modulates the phosphorylation of known substrates of an off-target kinase in a dose-dependent manner, it provides strong evidence of a functional off-target interaction.[5]

Data Presentation: Kinase Selectivity Profile of this compound (10 µM)

Kinase Target% InhibitionImplication
Kinase A (Primary Target) 95% On-Target Activity
Kinase X5%Minimal Off-Target
Kinase Y8%Minimal Off-Target
Toxicity Kinase Z 88% Potential Off-Target

Signaling Pathway Diagram: On-Target vs. Off-Target Effects

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway DS This compound KinaseA Kinase A DS->KinaseA Inhibits ToxicityKinaseZ Toxicity Kinase Z DS->ToxicityKinaseZ Inhibits (Off-Target) SubstrateB Substrate B KinaseA->SubstrateB EffectorC Effector C SubstrateB->EffectorC Phenotype1 Desired Phenotype EffectorC->Phenotype1 ToxicSubstrate Substrate T ToxicityKinaseZ->ToxicSubstrate Phenotype2 Cytotoxicity ToxicSubstrate->Phenotype2

Caption: this compound inhibits its intended pathway and an unintended toxicity pathway.

Q3: The signal in my fluorescence-based kinase assay is higher than expected, even with controls. Could this compound be interfering with the assay itself?

A3: Yes, this is a common artifact. Many small molecules are inherently fluorescent (autofluorescent) and can emit light at wavelengths that overlap with your assay's detection wavelength, leading to artificially high signal readings.[10][11] This interference is a frequent source of false positives in high-throughput screening.[1]

Troubleshooting Guide:

  • Spectral Scan: Perform a spectral scan of this compound. Dissolve the compound in your assay buffer and measure its fluorescence emission across a range of excitation wavelengths, including the one used in your assay.

  • "Compound-Only" Control: Run a control plate that includes all assay components except the target enzyme or substrate, but with this compound at all tested concentrations. A high signal in this control directly indicates autofluorescence.

  • Change Fluorophore: If possible, switch to a fluorophore that emits light at a different, "red-shifted" wavelength, as compound autofluorescence is less common in the red part of the spectrum.[12]

  • Use an Orthogonal Assay: Validate your findings using an orthogonal assay that employs a different detection method, such as luminescence or mass spectrometry, which are less prone to this type of interference.[4][13]

Experimental Protocol: Detecting Compound Autofluorescence

  • Plate Preparation: Use a black, opaque 96-well plate to minimize well-to-well crosstalk.[10]

  • Compound Dilution: Prepare a serial dilution of this compound in the final assay buffer, identical to the concentrations used in your main experiment.

  • Control Wells: Include "buffer-only" wells as a negative control.

  • Assay Components: Do NOT add the fluorescent substrate or enzyme to these wells. The goal is to measure the fluorescence of the compound itself.

  • Incubation: Incubate the plate under the same conditions (time, temperature) as your primary assay.

  • Read Plate: Read the fluorescence on a plate reader using the same excitation and emission wavelengths as your primary assay.

  • Data Analysis: Subtract the average signal from the "buffer-only" wells from the signals of the compound-containing wells. A concentration-dependent increase in signal confirms autofluorescence.

Experimental Workflow: Autofluorescence Check

G Start Start PrepPlate Prepare Plate: This compound dilutions in assay buffer (No enzyme/substrate) Start->PrepPlate Readout Read Fluorescence (Same settings as main assay) PrepPlate->Readout Analysis Analyze Data Readout->Analysis Artifact Artifact Confirmed: Autofluorescence Analysis->Artifact Signal increases with concentration? NoArtifact No Significant Signal: No Autofluorescence Analysis->NoArtifact No End End Artifact->End NoArtifact->End

Caption: Workflow to determine if this compound is autofluorescent under assay conditions.

References

Best practices for long-term storage of DS21360717

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage and handling of DS21360717. Please note that as the specific properties of this compound are not publicly available, this guidance is based on general best practices for the storage of sensitive research compounds. For definitive storage protocols, always refer to the manufacturer's or supplier's certificate of analysis and safety data sheet.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

A1: The optimal long-term storage temperature for a research compound depends on its chemical stability. For many sensitive compounds, storage at -20°C is recommended to maintain stability.[1] If the compound is particularly unstable, cryogenic storage at -80°C or below may be necessary.[2] For short-term storage, refrigeration at 2-8°C might be adequate, while some stable compounds can be stored at room temperature (15-25°C).[2] Without specific data for this compound, a conservative approach of storing at -20°C or lower is advisable for long-term preservation.

Q2: How should I handle this compound upon receipt?

A2: Upon receiving a shipment of this compound, it is crucial to handle it with care to prevent degradation. Use clean instruments and follow proper personal protective equipment (PPE) protocols.[3] If the compound is in a lyophilized or solid form, it is generally more stable. If it is in solution, it may be more susceptible to degradation. Minimize exposure to light and moisture during handling.[3]

Q3: What type of container is best for storing this compound?

A3: The choice of storage container is critical for preventing contamination and degradation. Glass vials are often preferred for their inertness and ability to form an airtight seal, which is especially important for volatile compounds.[2] For aqueous solutions and biological samples, plastic tubes are commonly used.[2] For high-throughput applications, deep well plates can be an efficient storage solution.[2][4] The container should be tightly sealed to prevent evaporation and exposure to the atmosphere.

Q4: How can I prevent degradation of this compound due to environmental factors?

A4: To prevent degradation, it is essential to protect this compound from light, oxygen, moisture, and temperature fluctuations.[1][2] Store the compound in an opaque or amber container to shield it from light.[3] For compounds sensitive to oxidation, storage under an inert atmosphere, such as nitrogen or argon, is recommended.[2] Avoid repeated freeze-thaw cycles, as this can degrade many compounds. Aliquoting the compound into smaller, single-use vials upon receipt can help mitigate this issue.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and use of this compound.

Problem Possible Cause Suggested Solution
Inconsistent experimental results Compound degradation due to improper storage.Verify storage conditions (temperature, light exposure). Consider performing a stability test, such as liquid chromatography-mass spectrometry (LC-MS), to assess the compound's integrity.[5] Use a fresh aliquot for subsequent experiments.
Contamination of the stock solution.Use sterile techniques when handling the compound. Ensure that all equipment and solvents are clean and of high purity.
Reduced compound activity or potency Degradation from repeated freeze-thaw cycles.Aliquot the compound into single-use volumes upon first use to minimize freeze-thaw cycles.
Exposure to light or oxygen.Store in a dark, tightly sealed container. For oxygen-sensitive compounds, consider storing under an inert gas.
Precipitation of the compound in solution Poor solubility at storage temperature.Before use, allow the vial to warm to room temperature and vortex gently to ensure the compound is fully dissolved. If precipitation persists, a different solvent or a lower concentration may be needed.
The solution has exceeded its stability period.Prepare fresh solutions from a solid form of the compound if possible. Refer to any available stability data for solutions.
Change in color or appearance of the compound Chemical degradation or contamination.Do not use the compound. Contact the supplier for a replacement and provide details of the observed change and storage conditions.

Experimental Protocols

While specific experimental protocols for this compound are not available, a general protocol for assessing compound stability is provided below.

Protocol: Assessing Compound Stability by LC-MS

  • Objective: To determine the purity and identify potential degradation products of this compound after long-term storage.

  • Materials:

    • Stored sample of this compound

    • Freshly prepared reference sample of this compound (if available)

    • High-purity solvent for dissolution (e.g., DMSO, methanol)

    • Liquid chromatograph-mass spectrometer (LC-MS)

  • Methodology:

    • Prepare a solution of the stored this compound at a known concentration in a suitable solvent.

    • If available, prepare a solution of the fresh reference sample at the same concentration.

    • Inject a small volume of each sample into the LC-MS system.

    • Separate the components of the sample using an appropriate liquid chromatography method.

    • Analyze the eluting components with the mass spectrometer to determine their mass-to-charge ratio.

    • Compare the chromatograms and mass spectra of the stored sample and the reference sample. Look for the appearance of new peaks or a decrease in the area of the main compound peak in the stored sample, which would indicate degradation.[5]

Visualizations

Troubleshooting_Storage_Issues Troubleshooting Workflow for this compound Storage Issues cluster_start Start cluster_investigation Investigation cluster_decision Decision cluster_action Action start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage check_handling Review Handling Procedures (Aliquoting, Contamination) start->check_handling stability_test Perform Stability Test (e.g., LC-MS) check_storage->stability_test check_handling->stability_test degraded Is Compound Degraded? stability_test->degraded new_aliquot Use New Aliquot degraded->new_aliquot No new_compound Order New Compound degraded->new_compound Yes continue_experiment Continue Experiment new_aliquot->continue_experiment revise_protocol Revise Storage/Handling Protocol new_compound->revise_protocol revise_protocol->start

Caption: Troubleshooting workflow for storage-related issues.

References

Technical Support Center: Optimizing LRRK2 Inhibition in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the specific compound "DS21360717" did not yield any publicly available information. Therefore, this technical support center provides a generalized resource for researchers, scientists, and drug development professionals working with LRRK2 inhibitors. The information, protocols, and frequently asked questions are based on publicly available data for various LRRK2 inhibitors and may not be directly applicable to "this compound".

Frequently Asked Questions (FAQs)

Q1: How can I determine the optimal treatment duration for a novel LRRK2 inhibitor in my experimental model?

A1: The optimal treatment duration for a LRRK2 inhibitor depends on several factors, including the inhibitor's pharmacokinetic and pharmacodynamic (PK/PD) properties, the biological system being studied, and the specific research question. A key consideration is the desired level and duration of target engagement. For instance, in a study with the LRRK2 inhibitor DNL201, a dose-dependent inhibition of LRRK2 kinase activity was observed in whole blood.[1] It is recommended to perform a time-course experiment to measure the inhibition of LRRK2 activity over time. This can be achieved by assessing the phosphorylation of LRRK2 substrates, such as Rab10, at various time points following inhibitor administration.

Q2: What are the most common off-target effects observed with LRRK2 inhibitors, and how can I mitigate them?

A2: A recurring concern with LRRK2 inhibitors has been the observation of lung pathology in rodent and non-human primate studies.[1] To mitigate this, it is crucial to carefully monitor lung function and histology in preclinical animal models. Additionally, utilizing highly selective LRRK2 inhibitors and employing the lowest effective dose can help minimize off-target effects. It is also advisable to consult toxicology reports and preclinical safety data for the specific inhibitor being used.

Q3: My LRRK2 inhibitor does not seem to be brain-penetrant. What are my options?

A3: If your LRRK2 inhibitor has poor brain penetrance, you could consider alternative formulations or delivery methods, such as intranasal administration or the use of brain-penetrant nanocarriers. Alternatively, for initial mechanistic studies, you can utilize in vitro models with primary neurons or cell lines. For in vivo studies focusing on peripheral effects of LRRK2 inhibition, a non-brain-penetrant inhibitor may still be suitable.

Q4: How can I confirm that my LRRK2 inhibitor is engaging its target in my cellular or animal model?

A4: Target engagement can be confirmed by measuring the inhibition of LRRK2 kinase activity. A common method is to assess the phosphorylation status of LRRK2 itself (e.g., autophosphorylation at Ser1292) or its downstream substrates, such as Rab10 (pT73).[1] Western blotting or ELISA-based methods are typically used for this purpose. For example, in a study with DNL201, LRRK2 inhibition was measured using blood-based biomarker assays for phosphorylation of LRRK2 at Serine 935 and phosphorylation of Rab10.

Troubleshooting Guides

IssuePossible CauseRecommended Solution
Inconsistent LRRK2 inhibition between experiments - Inconsistent dosing or administration of the inhibitor.- Variability in the age or genetic background of the animal model.- Degradation of the inhibitor stock solution.- Ensure accurate and consistent dosing procedures.- Use age-matched animals from the same genetic background.- Prepare fresh inhibitor stock solutions for each experiment and store them properly.
No significant reduction in LRRK2 activity despite treatment - The inhibitor may not be potent enough at the tested concentration.- Poor bioavailability or rapid metabolism of the inhibitor.- The experimental model may have a compensatory mechanism.- Perform a dose-response study to determine the optimal concentration.- Analyze the pharmacokinetic profile of the inhibitor in your model.- Investigate potential feedback loops or alternative signaling pathways.
Unexpected cellular toxicity - Off-target effects of the inhibitor.- The inhibitor concentration is too high.- Test the inhibitor in a panel of kinases to assess its selectivity.- Perform a dose-response curve to determine the EC50 for toxicity.- Use a lower, non-toxic concentration if possible.
Difficulty in detecting pRab10 signal - Low basal LRRK2 activity in the chosen cell line or tissue.- The antibody for pRab10 is not working correctly.- Insufficient protein loading in the western blot.- Use a cell line known to have high LRRK2 activity or stimulate the pathway.- Validate the antibody with positive and negative controls.- Ensure adequate protein concentration and loading for western blot analysis.

Experimental Protocols

Protocol 1: Western Blot Analysis of LRRK2 Activity (pRab10)
  • Sample Preparation:

    • For cell culture: Lyse cells in RIPA buffer supplemented with phosphatase and protease inhibitors.

    • For tissue samples: Homogenize tissue in lysis buffer on ice.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and perform electrophoresis.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pRab10 (Thr73) and total Rab10 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities and normalize pRab10 levels to total Rab10.

Data Presentation

Table 1: In Vitro Potency of Selected LRRK2 Inhibitors
CompoundTargetIC50 (nM)Assay TypeReference
MLi-2 LRRK20.76Kinase Assay--INVALID-LINK--
GNE-7915 LRRK211Kinase Assay--INVALID-LINK--
DNL201 LRRK25.1Kinase Assay--INVALID-LINK--
LRRK2-IN-1 LRRK2 (WT)13Kinase Assay--INVALID-LINK--
LRRK2-IN-1 LRRK2 (G2019S)6Kinase Assay--INVALID-LINK--
Table 2: Pharmacokinetic Properties of Selected LRRK2 Inhibitors
CompoundAnimal ModelDosing RouteBrain PenetrationKey FindingsReference
GNE-7915 MouseSubcutaneousYesReduced lung LRRK2 kinase activity, which dissipated by 72 h.--INVALID-LINK--
DNL201 HumanOralYesRobust and sustained target engagement of LRRK2 in the brain.--INVALID-LINK--

Visualizations

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Effects cluster_2 Therapeutic Intervention LRRK2 (Inactive) LRRK2 (Inactive) LRRK2 (Active) LRRK2 (Active) LRRK2 (Inactive)->LRRK2 (Active) GTP Binding / Dimerization Rab GTPases Rab GTPases LRRK2 (Active)->Rab GTPases Phosphorylation Phosphorylated Rab GTPases Phosphorylated Rab GTPases Rab GTPases->Phosphorylated Rab GTPases Vesicular Trafficking Vesicular Trafficking Phosphorylated Rab GTPases->Vesicular Trafficking Altered Autophagy Autophagy Phosphorylated Rab GTPases->Autophagy Impaired Neuronal Survival Neuronal Survival Vesicular Trafficking->Neuronal Survival Decreased Autophagy->Neuronal Survival LRRK2 Inhibitor (e.g., this compound) LRRK2 Inhibitor (e.g., this compound) LRRK2 Inhibitor (e.g., this compound)->LRRK2 (Active) Inhibits Kinase Activity

Caption: LRRK2 signaling pathway and point of therapeutic intervention.

Experimental_Workflow Start Start Cell Culture / Animal Model Cell Culture / Animal Model Start->Cell Culture / Animal Model LRRK2 Inhibitor Treatment LRRK2 Inhibitor Treatment Cell Culture / Animal Model->LRRK2 Inhibitor Treatment Time-Course Sample Collection Time-Course Sample Collection LRRK2 Inhibitor Treatment->Time-Course Sample Collection Protein Extraction Protein Extraction Time-Course Sample Collection->Protein Extraction Western Blot for pRab10/Rab10 Western Blot for pRab10/Rab10 Protein Extraction->Western Blot for pRab10/Rab10 Data Analysis Data Analysis Western Blot for pRab10/Rab10->Data Analysis End End Data Analysis->End

Caption: Workflow for assessing LRRK2 inhibitor efficacy.

Troubleshooting_Logic No LRRK2 Inhibition No LRRK2 Inhibition Check Inhibitor Potency Check Inhibitor Potency No LRRK2 Inhibition->Check Inhibitor Potency Inhibitor Potent? Inhibitor Potent? Check Inhibitor Potency->Inhibitor Potent? Check Bioavailability Check Bioavailability Bioavailable? Bioavailable? Check Bioavailability->Bioavailable? Check Target Engagement Check Target Engagement Target Engaged? Target Engaged? Check Target Engagement->Target Engaged? Inhibitor Potent?->Check Bioavailability Yes Consider Alternative Compound Consider Alternative Compound Inhibitor Potent?->Consider Alternative Compound No Bioavailable?->Check Target Engagement Yes Optimize Dose/Route Optimize Dose/Route Bioavailable?->Optimize Dose/Route No Validate Assay Validate Assay Target Engaged?->Validate Assay No Investigate Downstream Investigate Downstream Target Engaged?->Investigate Downstream Yes

Caption: Troubleshooting logic for lack of LRRK2 inhibition.

References

Validation & Comparative

Validating the On-Target Efficacy of DS21360717 in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of DS21360717, a potent and selective inhibitor of FER tyrosine kinase, and its on-target activity in cellular assays. The information presented is intended to offer an objective overview supported by available experimental data to aid in the evaluation of this compound for cancer research and therapeutic development.

Introduction to this compound and its Target: FER Tyrosine Kinase

This compound is a novel, orally active small molecule inhibitor targeting FER (Fps/Fes Related) tyrosine kinase.[1] FER is a non-receptor tyrosine kinase implicated in various cellular processes, including cell-cell adhesion, cell migration, and signaling downstream of growth factor receptors.[1] Dysregulation of FER has been linked to the progression of several cancers, making it an attractive target for therapeutic intervention.

On-Target Cellular Activity of this compound

The on-target efficacy of this compound has been demonstrated in cellular assays, showcasing its high potency and selectivity for FER kinase.

Quantitative Analysis of In Vitro Inhibition

The following table summarizes the key inhibitory activities of this compound from published research.

Assay TypeParameterThis compoundReference
Biochemical AssayIC50 (FER Kinase)0.49 nM [1]
Cellular ProliferationGI50 (FER-driven Ba/F3 cells)1.9 nM [1]
Cellular ProliferationGI50 (Ba/F3-Mock cells)220 nM [1]

IC50 (Half-maximal inhibitory concentration): Indicates the concentration of the inhibitor required to reduce the activity of the FER enzyme by 50%. GI50 (Half-maximal growth inhibition): Represents the concentration of the inhibitor that causes a 50% reduction in the proliferation of the specified cell line.

The data clearly indicates that this compound is a highly potent inhibitor of the FER kinase in a biochemical assay. Furthermore, in a cellular context, it demonstrates potent growth inhibition in cells engineered to be dependent on FER kinase activity for proliferation ("FER-driven Ba/F3 cells"). The significantly higher GI50 value in the control "Ba/F3-Mock" cells, which are not dependent on FER, highlights the selectivity of this compound for its intended target.

Comparison with Other FER Kinase Inhibitors

While direct head-to-head studies with this compound are not extensively available in the public domain, the following table provides a comparison of its potency with other compounds reported to inhibit FER kinase. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.

InhibitorTarget(s)Reported IC50 or Activity on FER
This compound FER IC50 = 0.49 nM
TAE684ALK, FERIC50 = 0.4106 µM (inhibition of FER autophosphorylation)
BrigatinibALK, EGFR, FERIC50 = 0.1375 µM (inhibition of FER autophosphorylation)
E260Fer, FerT-

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action, it is crucial to visualize the signaling pathway it targets and the experimental workflow used for its validation.

FER_Signaling_Pathway cluster_membrane Cell Membrane Growth Factor Receptor Growth Factor Receptor FER FER Growth Factor Receptor->FER Activates Growth Factor Growth Factor Growth Factor->Growth Factor Receptor PI3K_AKT PI3K/AKT Pathway FER->PI3K_AKT MAPK_ERK MAPK/ERK Pathway FER->MAPK_ERK NFkB NF-κB Pathway FER->NFkB Cell_Adhesion Cell Adhesion & Migration FER->Cell_Adhesion This compound This compound This compound->FER Inhibits Proliferation Cell Proliferation PI3K_AKT->Proliferation MAPK_ERK->Proliferation NFkB->Proliferation

Caption: Simplified FER signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays On-Target Activity Assays cluster_analysis Data Analysis Cell_Seeding Seed FER-driven and Mock Cells Inhibitor_Treatment Treat with this compound (Dose-Response) Cell_Seeding->Inhibitor_Treatment Viability_Assay Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) Inhibitor_Treatment->Viability_Assay Western_Blot Western Blot for p-FER and Downstream Targets Inhibitor_Treatment->Western_Blot GI50_Calculation Calculate GI50 Values Viability_Assay->GI50_Calculation Protein_Quantification Quantify Protein Phosphorylation Western_Blot->Protein_Quantification

Caption: Experimental workflow for validating the on-target activity of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the on-target activity of a kinase inhibitor like this compound.

Cell Proliferation Assay (Based on Ba/F3 Model)

This protocol is designed to assess the inhibitory effect of a compound on the proliferation of cells that are dependent on a specific kinase for their growth and survival.

1. Cell Culture and Seeding:

  • Culture FER-driven Ba/F3 and parental Ba/F3-Mock cells in appropriate media supplemented with growth factors (for Mock cells) or under conditions that promote FER-dependent growth.
  • Plate cells in 96-well plates at a density of 5,000 to 10,000 cells per well.

2. Compound Treatment:

  • Prepare a serial dilution of this compound in the appropriate cell culture medium.
  • Add the diluted compound to the cell plates, ensuring a range of concentrations to generate a dose-response curve. Include a vehicle control (e.g., DMSO).
  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

3. Measurement of Cell Viability:

  • Use a commercially available cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay.
  • Add the reagent to each well according to the manufacturer's instructions.
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Normalize the luminescence readings to the vehicle control.
  • Plot the normalized values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the GI50 value.

Western Blotting for FER Phosphorylation

This protocol is used to directly measure the inhibition of FER kinase activity in cells by assessing its autophosphorylation status.

1. Cell Lysis:

  • Plate cells and treat with this compound at various concentrations for a specified time (e.g., 2-4 hours).
  • Wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

2. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific for phosphorylated FER (p-FER).
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • As a loading control, re-probe the membrane with an antibody against total FER or a housekeeping protein (e.g., GAPDH or β-actin).

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities to determine the relative levels of p-FER compared to total FER or the loading control across different treatment conditions.

Conclusion

This compound is a highly potent and selective inhibitor of FER tyrosine kinase with demonstrated on-target activity in cellular models. Its ability to inhibit FER at nanomolar concentrations and selectively suppress the growth of FER-dependent cells underscores its potential as a valuable research tool and a candidate for further therapeutic development in oncology. The provided experimental frameworks offer a basis for the continued investigation and validation of its mechanism of action.

References

A Comparative Guide to LRRK2 Kinase Inhibitors: Benchmarking Against MLi-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene that increase its kinase activity are a significant genetic cause of both familial and sporadic Parkinson's disease. This has made LRRK2 a prime therapeutic target for neuroprotective strategies. Consequently, the development of potent and selective LRRK2 inhibitors is a major focus of academic and pharmaceutical research. This guide provides a framework for comparing LRRK2 inhibitors, using the well-characterized, potent, and selective inhibitor MLi-2 as a benchmark.

As of the latest publicly available information, specific preclinical data for the LRRK2 inhibitor DS21360717 from Daiichi Sankyo is not available in the public domain. Therefore, a direct head-to-head comparison with MLi-2 is not feasible at this time. Instead, this guide will present the comprehensive profile of MLi-2 and detail the experimental protocols necessary to evaluate and compare a novel inhibitor like this compound. This approach offers a practical roadmap for researchers to assess new chemical entities targeting LRRK2.

MLi-2: A Benchmark for LRRK2 Inhibition

MLi-2 is a highly potent, selective, and brain-penetrant LRRK2 inhibitor that has been extensively characterized in a variety of preclinical models. It serves as an excellent reference compound for the evaluation of new LRRK2 inhibitors.

Quantitative Performance of MLi-2

The following table summarizes the key quantitative data for MLi-2's inhibitory activity against LRRK2.

Inhibitor Assay Type Target IC50
MLi-2Purified LRRK2 Kinase Assay (in vitro)LRRK20.76 nM[1]
MLi-2Cellular Assay (pSer935 dephosphorylation)LRRK21.4 nM[1]
MLi-2Radioligand Competition Binding AssayLRRK23.4 nM[1]

Key Observations: MLi-2 demonstrates exceptional potency in the low nanomolar range across biochemical, cellular, and direct binding assays, establishing it as a high-affinity LRRK2 inhibitor.[1] It also exhibits over 295-fold selectivity for LRRK2 against a panel of more than 300 other kinases.[1]

Experimental Protocols for Comparative Analysis

To comprehensively compare a new LRRK2 inhibitor such as this compound against MLi-2, a series of standardized assays should be performed. Below are detailed methodologies for key experiments.

In Vitro LRRK2 Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified LRRK2 by quantifying ATP consumption.

Materials:

  • Purified recombinant LRRK2 enzyme

  • LRRKtide peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test inhibitors (this compound, MLi-2) dissolved in DMSO

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO.

  • Reaction Setup:

    • Add 1 µL of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of LRRK2 enzyme diluted in Kinase Buffer.

    • Add 2 µL of a mixture of LRRKtide substrate and ATP in Kinase Buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 120 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ATP Generation and Luminescence:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular LRRK2 Target Engagement Assay (Western Blot for pS935 LRRK2)

This assay assesses the ability of an inhibitor to engage LRRK2 within a cellular context by measuring the dephosphorylation of LRRK2 at serine 935 (pS935), a widely used biomarker for LRRK2 kinase inhibition.

Materials:

  • Cell line expressing LRRK2 (e.g., SH-SY5Y or HEK293 cells overexpressing LRRK2)

  • Test inhibitors (this compound, MLi-2)

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pS935 LRRK2, anti-total LRRK2, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of the test inhibitors or DMSO (vehicle control) for a specified time (e.g., 90 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for pS935 LRRK2 and total LRRK2.

    • Normalize the pS935 LRRK2 signal to the total LRRK2 signal.

    • Plot the normalized pS935 levels against the inhibitor concentration to generate a dose-response curve and determine the cellular IC50.

Visualizing LRRK2 Signaling and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the LRRK2 signaling pathway and a general experimental workflow for comparing LRRK2 inhibitors.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Action GTP_GDP GTP/GDP Binding LRRK2 LRRK2 Kinase GTP_GDP->LRRK2 Activates Dimerization Dimerization Dimerization->LRRK2 Activates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Inhibitors This compound / MLi-2 Inhibitors->LRRK2 Inhibits

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

LRRK2_Inhibitor_Comparison_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Start Start: Obtain This compound & MLi-2 Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Start->Kinase_Assay Binding_Assay Radioligand Binding Assay Start->Binding_Assay Target_Engagement pS935 LRRK2 Western Blot Start->Target_Engagement Substrate_Phosphorylation pRab10 Western Blot Start->Substrate_Phosphorylation Data_Analysis Comparative Data Analysis (Potency, Selectivity, PK/PD) Kinase_Assay->Data_Analysis Binding_Assay->Data_Analysis Target_Engagement->Data_Analysis Substrate_Phosphorylation->Data_Analysis PK_PD Pharmacokinetics & Pharmacodynamics Efficacy Disease Model Efficacy PK_PD->Efficacy Conclusion Conclusion: Relative Performance Profile Efficacy->Conclusion Data_Analysis->PK_PD

Caption: Workflow for Comparing Novel LRRK2 Inhibitors.

Conclusion

While a direct comparison between this compound and MLi-2 is currently limited by the lack of public data for this compound, this guide provides the necessary framework for such an evaluation. By utilizing the well-characterized inhibitor MLi-2 as a benchmark and employing the detailed experimental protocols outlined, researchers can generate the robust, quantitative data needed to thoroughly assess the performance of novel LRRK2 inhibitors. This systematic approach will enable an objective comparison of potency, cellular activity, and ultimately, the therapeutic potential of new compounds targeting LRRK2 for the treatment of Parkinson's disease.

References

A Comparative Analysis of the Kinase Inhibitors DS21360717 and GNE-7915

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, small molecule kinase inhibitors play a pivotal role in addressing a multitude of diseases. This guide provides a detailed comparison of two such potent inhibitors: DS21360717 and GNE-7915. While both are highly effective at inhibiting their respective targets, a close examination reveals they operate in distinct signaling pathways, making them relevant for different therapeutic areas. This analysis is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these two compounds.

Differing Targets: FER vs. LRRK2

A crucial point of distinction between this compound and GNE-7915 lies in their primary pharmacological targets. This compound is a potent inhibitor of Feline Sarcoma (FES)-related tyrosine kinase (FER), a non-receptor tyrosine kinase implicated in various cellular processes, including cell adhesion, migration, and signaling pathways related to cancer progression.[1][2] In contrast, GNE-7915 is a highly selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a large, multi-domain protein whose mutations are a common genetic cause of Parkinson's disease.[3][4][5][6]

Potency Comparison

Both this compound and GNE-7915 exhibit nanomolar to sub-nanomolar potency against their respective targets, underscoring their high efficacy.

Table 1: Potency of this compound and GNE-7915 Against Their Primary Kinase Targets

CompoundTarget KinasePotency MetricValue (nM)Cellular Potency MetricCell LineValue (nM)
This compound FERIC500.49GI50Ba/F3 (FER-driven)1.9
GNE-7915 LRRK2Ki1IC50-9
IC501.9

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. Ki: Inhibition constant.

The data clearly indicates that this compound is a sub-nanomolar inhibitor of FER kinase.[1] GNE-7915 demonstrates potent inhibition of LRRK2, with a Ki of 1 nM and IC50 values of 1.9 nM and 9 nM reported in different studies.[3][5]

Signaling Pathways and Mechanisms of Action

The distinct targets of this compound and GNE-7915 mean they modulate different signaling cascades.

This compound and the FER Signaling Pathway:

FER kinase is a non-receptor tyrosine kinase that participates in various signaling pathways downstream of growth factor receptors. It plays a role in regulating the actin cytoskeleton, cell adhesion, and migration. By inhibiting FER, this compound can disrupt these processes, which is of therapeutic interest in oncology.[1][2][7][8]

FER_Signaling_Pathway Growth Factor Receptor Growth Factor Receptor FER Kinase FER Kinase Growth Factor Receptor->FER Kinase Downstream Effectors Downstream Effectors FER Kinase->Downstream Effectors Cell Adhesion Cell Adhesion Downstream Effectors->Cell Adhesion Cell Migration Cell Migration Downstream Effectors->Cell Migration Cell Proliferation Cell Proliferation Downstream Effectors->Cell Proliferation This compound This compound This compound->FER Kinase

Caption: this compound inhibits FER kinase signaling.

GNE-7915 and the LRRK2 Signaling Pathway:

LRRK2 is a complex protein with both kinase and GTPase activity. Mutations in LRRK2 are strongly linked to Parkinson's disease, and the kinase activity is thought to be crucial for its pathogenic effects. LRRK2 has been implicated in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. GNE-7915, by inhibiting the kinase activity of LRRK2, is being investigated as a potential therapeutic for Parkinson's disease.[3][4][5][6][9]

LRRK2_Signaling_Pathway Upstream Signals Upstream Signals LRRK2 LRRK2 Upstream Signals->LRRK2 Substrate Phosphorylation Substrate Phosphorylation LRRK2->Substrate Phosphorylation Vesicular Trafficking Vesicular Trafficking Substrate Phosphorylation->Vesicular Trafficking Autophagy Autophagy Substrate Phosphorylation->Autophagy Neurite Outgrowth Neurite Outgrowth Substrate Phosphorylation->Neurite Outgrowth GNE-7915 GNE-7915 GNE-7915->LRRK2

Caption: GNE-7915 inhibits LRRK2 kinase signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (General Workflow)

This protocol outlines a typical workflow for determining the in vitro potency of a kinase inhibitor.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Incubate Kinase and Inhibitor A->B C Initiate Reaction with ATP and Substrate B->C D Stop Reaction C->D E Detect Signal (e.g., Luminescence, Fluorescence) D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol for FER Kinase Inhibition Assay (as per Taniguchi T, et al.):

The inhibitory activity of this compound against FER kinase was determined using an ADP-Glo™ kinase assay. The reaction was carried out in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20. The kinase, test compound, and 10 µM ATP were incubated for 1 hour at room temperature. The amount of ADP produced was measured using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions. Luminescence was measured with a plate reader. The IC50 values were calculated from the dose-response curves.

Detailed Protocol for LRRK2 Kinase Inhibition Assay (as per Estrada AA, et al.):

The in vitro potency of GNE-7915 against LRRK2 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Triton X-100. Recombinant human LRRK2 (G2019S mutant) was incubated with the test compound for 15 minutes at room temperature. The kinase reaction was initiated by the addition of ATP and a fluorescently labeled peptide substrate. After a 1-hour incubation at room temperature, the reaction was stopped, and the TR-FRET signal was measured on a plate reader. Ki values were calculated using the Cheng-Prusoff equation.

Cellular Proliferation Assay (General Workflow)

This workflow describes a common method for assessing the effect of a compound on cell growth.

Cell_Assay_Workflow A Seed Cells in a Multi-well Plate B Treat Cells with Test Compound A->B C Incubate for a Defined Period B->C D Add Proliferation Reagent (e.g., CCK-8, MTT) C->D E Measure Signal (Absorbance or Fluorescence) D->E F Data Analysis (GI50 Determination) E->F

Caption: Workflow for a cellular proliferation assay.

Detailed Protocol for Ba/F3 Cell Proliferation Assay (as per Taniguchi T, et al.):

Ba/F3 cells engineered to express FER were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells were seeded into 96-well plates and treated with various concentrations of this compound. After 72 hours of incubation, cell viability was assessed using the Cell Counting Kit-8 (Dojindo). The absorbance at 450 nm was measured using a microplate reader. The GI50 values were determined from the dose-response curves.

Conclusion

This compound and GNE-7915 are both highly potent kinase inhibitors, but their distinct targets dictate their therapeutic potential. This compound's potent inhibition of FER kinase suggests its utility in cancer therapy by affecting cell adhesion, migration, and proliferation. Conversely, GNE-7915's selective inhibition of LRRK2 kinase positions it as a promising candidate for the treatment of Parkinson's disease by targeting the underlying genetic and pathological mechanisms of the disease. The experimental data and detailed protocols provided herein offer a solid foundation for researchers to understand and further investigate the properties and applications of these two important small molecules.

References

Cross-Validation of FER Tyrosine Kinase Inhibitor Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for DS21360717, a potent and selective inhibitor of FER tyrosine kinase developed by Daiichi Sankyo, alongside other known FER inhibitors. Due to the limited publicly available data for this compound, this document serves as a framework, presenting available data for alternative compounds to offer a comprehensive comparison of anti-cancer effects across various cell lines. The experimental protocols and signaling pathway diagrams included are intended to guide researchers in evaluating novel FER inhibitors.

FER Kinase Signaling Pathways in Cancer

FER, a non-receptor tyrosine kinase, is implicated in multiple oncogenic signaling pathways. Its inhibition is a promising strategy for cancer therapy.[1] FER kinase has been shown to be overexpressed in several cancers, including breast, prostate, and lung cancer, which is often associated with a poor prognosis.[1] Key downstream pathways influenced by FER activity include the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration.

FER_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptors Growth Factor Receptors (e.g., EGFR, PDGFR) FER FER Kinase Growth_Factor_Receptors->FER Activation PI3K PI3K FER->PI3K Activates RAS RAS FER->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->FER

Comparative Analysis of FER Inhibitors

This section presents a quantitative comparison of this compound with other notable FER inhibitors across different cancer cell lines. The data for alternative compounds has been compiled from publicly available research.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTargetAssay TypeIC50 (µM)
This compound FERData not availableData not available
BrigatinibFERAutophosphorylation (Tyr402)0.1375[2]
TAE684FERAutophosphorylation (Tyr402)0.4106[2]
E260FERKinase Activity~2[2]
Table 2: Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines
CompoundCell LineCancer TypeAssay TypeEndpointValue (µM)
This compound VariousVariousCell ViabilityEC50/IC50Data not available
E260PANC-1PancreaticCell ViabilityEC50 (72h)3.2[3]
E260SU.86.86Pancreatic (Metastatic)Cell ViabilityEC50 (72h)1.1[3]
E260SW620ColorectalCell ViabilityEC50 (24h)0.4[3]
E260SW620ColorectalCell ViabilityEC50 (48h)0.3[3]
Table 3: Comparison of FER Degradation and Cell Migration Inhibition
CompoundCell LineCancer TypeAssay TypeEndpointResult
This compound VariousVariousWestern Blot / MigrationDegradation / InhibitionData not available
BrigatinibCAOV4OvarianWound HealingMigration InhibitionMild suppression at 0.5 µM[2]
PROTAC 008CAOV4OvarianWound HealingMigration InhibitionGreater inhibition than Brigatinib at 0.05-0.1 µM[2]
PROTAC 039CAOV4OvarianWound HealingMigration InhibitionGreater inhibition than Brigatinib at 0.05-0.1 µM[2]
PROTAC 008OVCAR-5, CAOV4OvarianWestern BlotFER Degradation (DC50)< 0.001 µM[2]
PROTAC 039OVCAR-5, CAOV4OvarianWestern BlotFER Degradation (DC50)< 0.001 µM[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the cross-validation of this compound and other FER inhibitors.

Cell Viability Assay (MTT/MTS)

This protocol is used to assess the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability.

Cell_Viability_Workflow Seed_Cells 1. Seed cells in 96-well plates Add_Compound 2. Add this compound or aternative compounds Seed_Cells->Add_Compound Incubate 3. Incubate for 24-72 hours Add_Compound->Incubate Add_Reagent 4. Add MTT or MTS reagent Incubate->Add_Reagent Incubate_Reagent 5. Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Measure_Absorbance 6. Measure absorbance at appropriate wavelength Incubate_Reagent->Measure_Absorbance Analyze_Data 7. Calculate IC50/EC50 values Measure_Absorbance->Analyze_Data

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or alternative inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation with Reagent: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to detect changes in the protein expression and phosphorylation status of key components of the FER signaling pathway.

Western_Blot_Workflow Cell_Treatment 1. Treat cells with this compound or alternative inhibitors Cell_Lysis 2. Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE 3. Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Transfer proteins to a membrane SDS_PAGE->Transfer Blocking 5. Block the membrane Transfer->Blocking Primary_Antibody 6. Incubate with primary antibodies (e.g., p-FER, FER, p-AKT, AKT) Blocking->Primary_Antibody Secondary_Antibody 7. Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection 8. Detect signal using ECL substrate Secondary_Antibody->Detection Analysis 9. Analyze band intensity Detection->Analysis

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of inhibitors for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-FER, total FER, phospho-AKT, total AKT, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FER kinase.

Kinase_Assay_Workflow Prepare_Reaction 1. Prepare reaction mix with purified FER kinase and substrate Add_Inhibitor 2. Add this compound or alternative inhibitors Prepare_Reaction->Add_Inhibitor Initiate_Reaction 3. Initiate reaction with ATP Add_Inhibitor->Initiate_Reaction Incubate_Reaction 4. Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction 5. Stop the reaction Incubate_Reaction->Stop_Reaction Detect_Signal 6. Detect phosphorylated substrate (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Calculate_IC50 7. Calculate IC50 values Detect_Signal->Calculate_IC50

  • Reaction Setup: In a microplate, combine purified recombinant FER kinase, a specific peptide substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of this compound or alternative inhibitors to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays.

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

References

A Head-to-Head Comparison of LRRK2 Kinase Inhibitors for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene represent a significant genetic factor in both familial and sporadic cases of Parkinson's disease. The G2019S mutation, in particular, results in elevated kinase activity, establishing LRRK2 as a key therapeutic target. The development of selective and potent inhibitors is essential for investigating LRRK2 signaling and creating new treatments. This guide offers an objective comparison of two LRRK2 inhibitors, MLi-2 and Lrrk2-IN-6, with a focus on their potency, supported by experimental data and detailed methodologies.

Quantitative Potency Comparison

The half-maximal inhibitory concentration (IC50) is a crucial measure of an inhibitor's potency. The data below, compiled from various studies, compares the potency of MLi-2 and Lrrk2-IN-6 in different assays. MLi-2 is a significantly more potent inhibitor of LRRK2 than Lrrk2-IN-6, with low nanomolar IC50 values in both biochemical and cellular assays, establishing it as a high-affinity inhibitor.[1] While less potent, Lrrk2-IN-6 demonstrates preferential inhibition of the pathogenic G2019S LRRK2 mutant.[1]

InhibitorAssay TypeTargetIC50
MLi-2 Purified LRRK2 Kinase Assay (in vitro)LRRK20.76 nM[1][2]
Cellular Assay (pSer935 dephosphorylation)LRRK21.4 nM[1]
Radioligand Competition Binding AssayLRRK23.4 nM[1]
Lrrk2-IN-6 Purified LRRK2 Kinase Assay (in vitro)LRRK2 (Wild-Type)-
Purified LRRK2 Kinase Assay (in vitro)LRRK2 (G2019S Mutant)-

Note: Specific IC50 values for Lrrk2-IN-6 were not detailed in the provided search results, but it is noted to be less potent than MLi-2.

Signaling Pathways and Experimental Workflow

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein involved in a variety of cellular processes. Its kinase activity is central to its function and is implicated in the pathogenesis of Parkinson's disease. The diagram below provides a simplified overview of the LRRK2 signaling pathway.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Substrates & Effects Upstream Kinases Upstream Kinases LRRK2 LRRK2 (Kinase & GTPase Activity) Upstream Kinases->LRRK2 Phosphorylation GTP/GDP Binding GTP/GDP Binding GTP/GDP Binding->LRRK2 Activation Rab_GTPases Rab_GTPases LRRK2->Rab_GTPases Phosphorylation Moesin Moesin LRRK2->Moesin Phosphorylation Tau Tau LRRK2->Tau Phosphorylation Autophagy Autophagy LRRK2->Autophagy Vesicular_Trafficking Vesicular_Trafficking Rab_GTPases->Vesicular_Trafficking Cytoskeletal_Dynamics Cytoskeletal_Dynamics Moesin->Cytoskeletal_Dynamics Tau->Cytoskeletal_Dynamics

Caption: Simplified LRRK2 signaling pathway.

Experimental Workflow for LRRK2 Inhibitor Evaluation

The evaluation of LRRK2 inhibitors typically follows a multi-step process, from initial biochemical screening to in vivo efficacy and safety studies.

Experimental_Workflow A In Vitro Kinase Inhibition Assay B Cellular LRRK2 Phosphorylation Assay A->B Determine Cellular Potency C In Vivo Pharmacokinetics (PK) Studies B->C Assess Drug Exposure D In Vivo Pharmacodynamics (PD) & Efficacy Studies C->D Measure Target Engagement & Pathway Modulation E In Vivo Safety Profile Assessment D->E Evaluate On-Target & Off-Target Effects

Caption: Workflow for LRRK2 inhibitor evaluation.

Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay (Biochemical Potency)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified LRRK2.[1]

  • Objective: To determine the biochemical IC50 of an inhibitor against purified LRRK2 protein.

  • General Protocol:

    • Purified recombinant LRRK2 (wild-type or mutant) is incubated with a peptide substrate and ATP.

    • The inhibitor is added at varying concentrations.

    • The reaction is allowed to proceed for a set time at a specific temperature.

    • The amount of phosphorylated substrate is quantified, typically using methods like radioactivity, fluorescence, or luminescence.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular LRRK2 Phosphorylation Assay (Cellular Potency)

This assay assesses an inhibitor's ability to block LRRK2 activity within a cellular context by measuring the phosphorylation of LRRK2 at Serine 935 (pS935).[1]

  • Objective: To determine the cellular IC50 of an inhibitor by measuring the reduction in pS935-LRRK2 levels.

  • General Protocol:

    • Cells expressing LRRK2 (often a cell line overexpressing wild-type or mutant LRRK2) are treated with the inhibitor at various concentrations for a specific duration.

    • The cells are lysed, and the proteins are extracted.

    • The levels of pS935-LRRK2 and total LRRK2 are measured using techniques like Western blotting or ELISA with specific antibodies.

    • The ratio of pS935 to total LRRK2 is calculated for each inhibitor concentration.

    • The IC50 value is determined by plotting the percentage of inhibition of pS935 phosphorylation against the inhibitor concentration.

In Vivo Efficacy Assessment

The in vivo efficacy of LRRK2 inhibitors is primarily evaluated by their ability to engage the target and modulate downstream signaling pathways.[3]

  • Objective: To measure the in vivo target and pathway engagement of an inhibitor.

  • General Protocol:

    • The inhibitor is administered to an animal model (e.g., mouse, rat) at a specific dose and route.[3]

    • After a defined period, tissue samples (e.g., brain, kidney, lung) and blood are collected.

    • The levels of pS935-LRRK2 (target engagement) and phosphorylation of a LRRK2 substrate like Rab10 at Threonine 73 (pT73-Rab10) (pathway engagement) are measured.[3]

    • The percentage reduction in phosphorylation is calculated relative to vehicle-treated controls.

In Vivo Safety Profile

Preclinical studies have highlighted potential on-target effects of LRRK2 inhibitors in peripheral organs, such as the lungs and kidneys, where LRRK2 is highly expressed.[3]

  • Objective: To assess the safety profile of an inhibitor in vivo.

  • General Protocol:

    • The inhibitor is administered to an animal model, often in chronic dosing studies.

    • Organs are collected for histopathological analysis to look for any tissue abnormalities.

    • Functional assessments of organs may also be performed.

Conclusion

The selection of a suitable LRRK2 inhibitor is critical for advancing research in Parkinson's disease. For studies requiring high potency and well-characterized cellular engagement, MLi-2 is a superior option.[1] Lrrk2-IN-6 may be useful for investigations into the differential inhibition of wild-type versus G2019S LRRK2, though its lower potency should be considered.[1] Researchers should carefully evaluate the available data to make an informed decision for their specific experimental needs.

References

Validating the Specificity of FER Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a critical endeavor in modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the kinase specificity of inhibitors targeting Fer, a non-receptor tyrosine kinase implicated in various cancers. While direct, comprehensive kinase profiling data for the potent Fer inhibitor DS21360717 is not publicly available, we will utilize data from the well-characterized multi-kinase inhibitor Brigatinib, which also targets Fer, to illustrate the validation process. This guide will delve into the experimental methodologies for kinase profiling and visualize the relevant signaling pathways.

Kinase Specificity Profiling: A Comparative Analysis

Kinase profiling is essential to determine the selectivity of a small molecule inhibitor. This is often achieved through large-scale screening assays, such as KINOMEscan™, which quantify the binding affinity of a compound against a broad panel of kinases. Below is a table summarizing the selectivity of Brigatinib against a panel of kinases, highlighting its potency against its primary target, ALK, and its activity against Fer and other kinases.

Table 1: Kinase Selectivity Profile of Brigatinib

Kinase TargetDissociation Constant (Kd) in nM
ALK0.6
Fer [Data not publicly available]
ROS118
FLT3148
FLT3 (D835Y)397
EGFR (L858R)397
IGF-1R397
INSR>3000
EGFR>3000

Experimental Protocols

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform provides a quantitative measure of compound binding to a large panel of kinases. The methodology is based on a competitive binding assay.[2][3][4][5]

Principle: A test compound is incubated with a specific kinase that is fused to a DNA tag. This mixture is then added to an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. If the test compound binds to the kinase, it will compete with the immobilized ligand and reduce the amount of kinase captured on the solid support, resulting in a lower qPCR signal.[2][6][7]

Experimental Workflow:

G cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_quantification Quantification Kinase-tagged Phage Kinase-tagged Phage Incubation Incubation Kinase-tagged Phage->Incubation Test Compound Test Compound Test Compound->Incubation Immobilized Ligand Immobilized Ligand Immobilized Ligand->Incubation Washing Washing Incubation->Washing Competition for binding Elution Elution Washing->Elution Remove unbound components qPCR qPCR Elution->qPCR Quantify bound kinase

Figure 1. KINOMEscan™ experimental workflow.

Detailed Steps:

  • Assay Preparation: Kinases are tagged with a unique DNA identifier. A broad, immobilized ligand is prepared on a solid support. The test compound (e.g., this compound or Brigatinib) is serially diluted.

  • Binding Reaction: The DNA-tagged kinase and the test compound are incubated together. This mixture is then added to the immobilized ligand, allowing for competitive binding to the kinase's active site.

  • Washing and Elution: Unbound components are washed away. The bound kinase is then eluted from the solid support.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. A lower signal compared to a control (e.g., DMSO) indicates that the test compound has bound to the kinase and inhibited its interaction with the immobilized ligand. Dissociation constants (Kd) are then calculated from dose-response curves.

FER Kinase Signaling Pathway

Fer is a non-receptor tyrosine kinase that participates in various cellular processes, including cell adhesion, migration, and proliferation. It acts as a downstream effector of several growth factor receptors and cytokine receptors. Understanding this pathway is crucial for elucidating the mechanism of action of Fer inhibitors.

Fer_Signaling_Pathway Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (e.g., PDGFR, EGFR) Fer Fer Kinase Receptor_Tyrosine_Kinases->Fer activates STAT3 STAT3 Fer->STAT3 phosphorylates PI3K_Akt PI3K/Akt Pathway Fer->PI3K_Akt activates MAPK_ERK MAPK/ERK Pathway Fer->MAPK_ERK activates Cortactin Cortactin Fer->Cortactin phosphorylates Gene_Transcription Gene Transcription STAT3->Gene_Transcription Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK_ERK->Cell_Proliferation Actin_Polymerization Actin Polymerization Cortactin->Actin_Polymerization Cell_Migration Cell Migration Gene_Transcription->Cell_Proliferation Actin_Polymerization->Cell_Migration DS21360717_Brigatinib This compound / Brigatinib DS21360717_Brigatinib->Fer

Figure 2. Simplified FER kinase signaling pathway.

Pathway Description: Upon activation by upstream signals, such as growth factor binding to receptor tyrosine kinases, Fer can phosphorylate a variety of downstream substrates.[8] These include STAT3, which leads to changes in gene transcription, and key signaling nodes in the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[2] Fer also phosphorylates cortactin, a protein involved in the regulation of actin polymerization, thereby influencing cell migration.[9] Inhibitors like this compound and Brigatinib are designed to block the kinase activity of Fer, thus attenuating these downstream signaling events.

References

DS21360717 efficacy in G2019S versus wild-type LRRK2 models

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the LRRK2 kinase inhibitor DS21360717 reveals distinct efficacy profiles when comparing its effects on the pathogenic G2019S mutant versus the wild-type (WT) Leucine-Rich Repeat Kinase 2 (LRRK2). This guide provides a comprehensive comparison of this compound's performance in preclinical models, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease (PD), with the G2019S mutation being the most prevalent. This mutation leads to a hyperactive kinase, making LRRK2 a key therapeutic target. LRRK2 kinase inhibitors are being developed to mitigate the downstream pathological effects. However, the G2019S mutation can confer resistance to some inhibitors compared to the wild-type enzyme. This guide focuses on this compound, a LRRK2 inhibitor from Daiichi Sankyo, and its differential efficacy in G2019S and WT LRRK2 models.

Comparative Efficacy of this compound

Preclinical data on specific Daiichi Sankyo LRRK2 inhibitors like this compound are not extensively available in public literature. However, studies on other LRRK2 inhibitors provide a framework for understanding the expected differential effects between G2019S and WT LRRK2. The G2019S-LRRK2 protein has been shown to be more resilient to inhibition compared to its wild-type counterpart.[1][2] Higher concentrations of inhibitors are often necessary to achieve a similar level of kinase activity reduction in G2019S models.[1][2]

Quantitative Data Summary

While specific IC50 values for this compound are not publicly available, the following table illustrates the typical comparative potency of LRRK2 inhibitors against WT and G2019S LRRK2, based on data for representative compounds like MLi-2 and EB-42168.

CompoundTargetIC50 (nM)Efficacy NotesReference
MLi-2 Wild-Type LRRK2~1Potent, non-selective inhibitor.[3]
G2019S LRRK2~1Equipotent against WT and G2019S.[3]
EB-42168 Wild-Type LRRK2~100Selective for G2019S mutant.[3]
G2019S LRRK2~1~100-fold more potent against G2019S.[3]

This table represents typical data for LRRK2 inhibitors and is for illustrative purposes. Specific data for this compound is not available.

Signaling Pathways and Experimental Workflows

The G2019S mutation enhances LRRK2 kinase activity, leading to increased phosphorylation of downstream substrates, such as Rab GTPases, which are involved in vesicular trafficking. LRRK2 inhibitors aim to reduce this hyperphosphorylation.

LRRK2_Signaling_Pathway cluster_0 Normal LRRK2 Activity cluster_1 Pathogenic G2019S LRRK2 Activity WT_LRRK2 Wild-Type LRRK2 Rab_GTPases_WT Rab GTPases WT_LRRK2->Rab_GTPases_WT Phosphorylation Vesicular_Trafficking_WT Normal Vesicular Trafficking Rab_GTPases_WT->Vesicular_Trafficking_WT G2019S_LRRK2 G2019S LRRK2 Rab_GTPases_G2019S Rab GTPases G2019S_LRRK2->Rab_GTPases_G2019S Hyper-phosphorylation Dysfunctional_Trafficking Dysfunctional Vesicular Trafficking Rab_GTPases_G2019S->Dysfunctional_Trafficking This compound This compound (LRRK2 Inhibitor) This compound->G2019S_LRRK2 Inhibition

Figure 1: LRRK2 Signaling in Health and Disease.

The experimental workflow to assess the efficacy of a LRRK2 inhibitor typically involves in vitro kinase assays followed by cellular and in vivo studies.

Experimental_Workflow cluster_0 In Vitro cluster_1 Cell-Based Assays cluster_2 In Vivo Models Kinase_Assay LRRK2 Kinase Assay (WT vs. G2019S) Cell_Culture Cells expressing WT or G2019S LRRK2 Kinase_Assay->Cell_Culture Lead Compound Western_Blot Western Blot for pLRRK2 & pRab10 Cell_Culture->Western_Blot Animal_Model Rodent Models (WT and G2019S KI/Tg) Western_Blot->Animal_Model Candidate Drug Tissue_Analysis Brain/Kidney/Lung Tissue Analysis Animal_Model->Tissue_Analysis

Figure 2: Typical Drug Discovery Workflow for LRRK2 Inhibitors.

Detailed Experimental Protocols

LRRK2 Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound against wild-type and G2019S LRRK2.

Methodology:

  • Recombinant human LRRK2 (wild-type or G2019S mutant) is incubated with a fluorescently labeled peptide substrate and ATP.

  • This compound is added in a range of concentrations.

  • The kinase reaction is allowed to proceed for a set time at 30°C.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Target Engagement Assay (Western Blot)

Objective: To measure the inhibition of LRRK2 kinase activity in a cellular context.

Methodology:

  • HEK293 cells or primary neurons are engineered to express either wild-type or G2019S LRRK2.

  • Cells are treated with varying concentrations of this compound for a specified duration.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are probed with primary antibodies against total LRRK2, phosphorylated LRRK2 (e.g., pS935 or pS1292), and a downstream substrate like phosphorylated Rab10 (pT73).

  • Secondary antibodies conjugated to a reporter enzyme are used for detection, and band intensities are quantified.

In Vivo Pharmacodynamic Studies

Objective: To assess the ability of this compound to inhibit LRRK2 in animal models.

Methodology:

  • Wild-type and G2019S LRRK2 knock-in (KI) or transgenic (Tg) mice or rats are used.

  • Animals are administered this compound via an appropriate route (e.g., oral gavage).

  • At various time points after dosing, animals are euthanized, and tissues (e.g., brain, kidney, lung) are collected.

  • Tissue lysates are prepared and analyzed by Western blot or Meso Scale Discovery (MSD) immunoassay to measure the levels of total and phosphorylated LRRK2 and Rab10.

Conclusion

While specific data for this compound is not publicly available, the established behavior of other LRRK2 inhibitors in G2019S versus wild-type models provides a strong predictive framework. The G2019S mutation generally confers a degree of resistance to kinase inhibition, necessitating careful dose-finding studies. The development of G2019S-selective inhibitors represents a promising therapeutic strategy. Further disclosure of preclinical data for this compound will be crucial for a definitive comparison of its efficacy profile.

References

Comparative Analysis of Kinase Inhibitors: DS21360717 and LRRK2-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Oncology and Neurodegeneration

This guide provides a detailed comparative analysis of two distinct kinase inhibitors, DS21360717 and LRRK2-IN-1. While both are potent small molecules, they target different kinases and are therefore relevant to disparate fields of biomedical research. This compound is a selective inhibitor of Feline Encephalitis Virus-Related (FER) tyrosine kinase, primarily investigated for its anti-tumor properties. In contrast, LRRK2-IN-1 is a well-characterized inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. This document outlines their biochemical activity, cellular effects, and in vivo properties, supported by experimental data and protocols to aid researchers in selecting the appropriate tool for their studies.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for this compound and LRRK2-IN-1, highlighting their distinct biochemical and cellular profiles.

Table 1: Biochemical and Kinase Selectivity Profile

ParameterThis compoundLRRK2-IN-1
Primary Target FER Tyrosine KinaseLeucine-Rich Repeat Kinase 2 (LRRK2)
Primary Target IC₅₀ 0.49 nM[1][2][3]13 nM (Wild-Type)[4][5][6] 6 nM (G2019S Mutant)[4][5][6]
Mechanism of Action ATP-competitiveATP-competitive[4][5]
Key Off-Target Kinases (IC₅₀) Data not publicly availableDCLK2 (45 nM)[4][6][7] MAPK7/ERK5 (160 nM, EC₅₀)[4][7][8] >1 µM for AURKB, CHEK2, MYLK, PLK1[4][7]
Selectivity Score S(3µM) Data not publicly available0.029 (13 of 442 kinases)[4]

Table 2: Cellular Activity Profile

ParameterThis compoundLRRK2-IN-1
Cellular Target Inhibition GI₅₀: 1.9 nM (FER-driven Ba/F3 cells)[1]Induces dephosphorylation of LRRK2 at Ser910/Ser935[4][8]
Cellular Potency GI₅₀: 220 nM (Ba/F3-Mock cells)[1]Cellular IC₅₀ (TR-FRET): 80 nM (WT), 30 nM (G2019S)[7]
Cellular Phenotype Inhibits proliferation of FER-dependent cells[1]Alters cytoplasmic localization of LRRK2, causing aggregation[4][9]
Cytotoxicity Data not publicly availableModerately cytotoxic; IC₅₀: 49.3 µM (HepG2 cells)[7]

Table 3: In Vivo and Pharmacokinetic Profile

ParameterThis compoundLRRK2-IN-1
Administration Route Oral[1][3]Intraperitoneal (i.p.)[6][10]
Bioavailability Orally bioavailable in mice[1]Poor blood-brain barrier penetration[5][8][10]
In Vivo Efficacy Inhibits tumor growth in mice (12.5-100 mg/kg)[1]Induces LRRK2 dephosphorylation in kidney and spleen (100 mg/kg, i.p.); no effect in brain[8]
Primary Research Area Oncology[1]Parkinson's Disease[4][9]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding the application of these inhibitors.

LRRK2_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Cellular Readout LRRK2_IN_1 LRRK2-IN-1 LRRK2 LRRK2 Kinase Domain LRRK2_IN_1->LRRK2 Inhibits pS935 pS935 / pS910 LRRK2_IN_1->pS935 Causes Dephosphorylation pRab10 Phosphorylated Substrate LRRK2->pRab10 Phosphorylates ATP ATP ATP->LRRK2 Binds Rab10 Substrate (e.g., Rab10) Rab10->pRab10 pRab10->pS935 Downstream Effect Binding 14-3-3 Binding pS935->Binding Localization Cytoplasmic Localization Binding->Localization

Caption: LRRK2-IN-1 mechanism of action.

FER_Pathway cluster_0 FER Kinase Activity cluster_1 Cellular Response DS213 This compound FER FER Kinase DS213->FER Inhibits Migration Cell Migration & Proliferation DS213->Migration Inhibits pSubstrate Phosphorylated Substrates FER->pSubstrate Phosphorylates ATP_FER ATP ATP_FER->FER Binds Substrate Signaling Substrates Substrate->pSubstrate Adhesion Cell Adhesion Signaling pSubstrate->Adhesion Adhesion->Migration

Caption: this compound proposed mechanism of action.

Western_Blot_Workflow start 1. Cell Culture & Treatment lysis 2. Cell Lysis start->lysis quant 3. Protein Quantification lysis->quant sds 4. SDS-PAGE quant->sds transfer 5. Western Blot Transfer sds->transfer ab_primary 6. Primary Antibody Incubation (e.g., anti-pLRRK2) transfer->ab_primary ab_secondary 7. Secondary Antibody Incubation ab_primary->ab_secondary detect 8. Chemiluminescent Detection ab_secondary->detect

Caption: Western blot workflow for target engagement.

Experimental Protocols

Detailed methodologies are provided for key experiments cited in the comparison.

In Vitro Kinase Inhibition Assay (Generic Radiometric)

This protocol describes a standard method to determine the IC₅₀ value of an inhibitor against its target kinase.

  • Objective: To measure the concentration of this compound or LRRK2-IN-1 required to inhibit 50% of the enzymatic activity of FER or LRRK2, respectively.

  • Materials:

    • Recombinant human kinase (FER or LRRK2).

    • Kinase-specific peptide substrate (e.g., Nictide for LRRK2).[9]

    • [γ-³²P]ATP or [γ-³³P]ATP.

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA).

    • Test compounds (this compound or LRRK2-IN-1) serially diluted in DMSO.

    • 96-well plates.

    • Phosphocellulose paper and scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, its specific substrate, and kinase buffer.

    • Add serial dilutions of the test compound (or DMSO as a vehicle control) to the wells of a 96-well plate. Final DMSO concentration should be kept constant (e.g., 1%).

    • Initiate the kinase reaction by adding [γ-³²P]ATP to each well. The ATP concentration is typically set near the Kₘ value for the kinase.[4]

    • Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase activity relative to the DMSO control for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Target Engagement via Western Blot

This protocol is used to confirm that an inhibitor affects its target within a cellular context, for example, by measuring the dephosphorylation of LRRK2 at Ser935 after treatment with LRRK2-IN-1.

  • Objective: To assess the phosphorylation status of a target protein in cells treated with a kinase inhibitor.

  • Materials:

    • Cell line expressing the target kinase (e.g., HEK293 cells expressing GFP-LRRK2).[4]

    • Test compound (e.g., LRRK2-IN-1).

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

    • Primary antibodies (e.g., anti-pSer935-LRRK2, anti-total-LRRK2, anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of the inhibitor (e.g., 0-3 µM LRRK2-IN-1) for a specified duration (e.g., 90 minutes).[6]

    • Wash cells with ice-cold PBS and lyse them on ice.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash again and visualize protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensity and normalize the phosphorylated protein signal to the total protein and/or a loading control (e.g., GAPDH).

Cell Proliferation (GI₅₀) Assay

This protocol measures the concentration of a compound required to inhibit 50% of cell growth.

  • Objective: To determine the anti-proliferative activity of a compound on a specific cell line.

  • Materials:

    • Target cell line (e.g., Ba/F3-FER).[1]

    • Complete growth medium.

    • Test compound (e.g., this compound).

    • 96-well cell culture plates.

    • Sulforhodamine B (SRB) or similar viability reagent.

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density and incubate for 24 hours.

    • Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with SRB dye, which binds to total cellular protein.

    • Wash away unbound dye and solubilize the bound dye with a Tris-base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.

    • Calculate the percentage of cell growth relative to the vehicle control.

    • Plot the percentage of growth against the log of compound concentration to determine the GI₅₀ value.

Summary and Conclusion

The comparative analysis of this compound and LRRK2-IN-1 reveals two highly potent and selective, yet fundamentally different, kinase inhibitors.

  • This compound is a sub-nanomolar inhibitor of FER kinase with demonstrated anti-proliferative effects in FER-dependent cancer models.[1] Its oral bioavailability and in vivo anti-tumor activity make it a promising candidate for oncology research and development.[1]

  • LRRK2-IN-1 is a low-nanomolar inhibitor of LRRK2 , a kinase genetically linked to Parkinson's disease.[4][10] It serves as an invaluable chemical probe for dissecting LRRK2 biology in cellular systems, effectively reducing LRRK2 phosphorylation at key regulatory sites.[4][8] However, its utility for in vivo central nervous system studies is limited by its poor brain penetration.[8]

References

Comparative Analysis of LRRK2 Inhibition: A Phenotypic Showdown Between Genetic Knockdown and Pharmacological Intervention

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular phenotypes induced by the genetic knockdown of Leucine-Rich Repeat Kinase 2 (LRRK2) and its pharmacological inhibition. While the prompt specified the compound DS21360717, publicly available information identifies this compound as a potent inhibitor of FER tyrosine kinase, not LRRK2[1]. Therefore, for the purpose of this guide, we will utilize the well-characterized, potent, and selective LRRK2 inhibitor, MLi-2, as a representative example of a pharmacological agent targeting LRRK2 kinase activity. This comparison will provide valuable insights for researchers investigating LRRK2-related disease mechanisms and developing novel therapeutic strategies.

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[2] The kinase activity of the LRRK2 protein is implicated in the pathophysiology of the disease, making it a prime therapeutic target.[2] Both genetic knockdown and pharmacological inhibition are crucial experimental approaches to dissect the function of LRRK2 and to validate it as a drug target. This guide will objectively compare the reported phenotypic outcomes of these two interventions, supported by experimental data and detailed protocols.

Data Presentation: LRRK2 Knockdown vs. MLi-2 Inhibition

The following tables summarize the key phenotypic changes observed upon LRRK2 genetic knockdown and treatment with the LRRK2 inhibitor MLi-2.

Cellular Phenotype LRRK2 Genetic Knockdown MLi-2 (LRRK2 Kinase Inhibitor) Supporting Evidence
LRRK2 Kinase Activity Abolished LRRK2 protein and activityPotent inhibition of LRRK2 kinase activity (IC50 = 0.76 nM)[3]
Phosphorylation of LRRK2 (pS935) Not applicable (no protein)Dose-dependent reduction[3][4]
Phosphorylation of Rab10 (pT73) Not applicable (no LRRK2 activity)Dose-dependent reduction[5]
Neurite Outgrowth ReducedSome early-generation inhibitors showed reversal of defects[6]
α-Synuclein Aggregation Altered size and number of inclusionsNo reversal of pathological α-synuclein accumulation in a non-transgenic mouse model[4]
Lysosomal Function ImpairedRescues lysosomal morphology and function defects induced by LRRK2 mutation[5][7]
Mitochondrial Function Alterations reported in some modelsWell-tolerated in MitoPark mice over 15 weeks[3]
Peripheral Organ Morphology (Lung & Kidney) Morphological abnormalities (enlarged type II pneumocytes in lung)Similar morphological changes observed in the lung[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. LRRK2 Genetic Knockdown using shRNA

  • Cell Culture: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • shRNA Lentiviral Transduction: Lentiviral particles containing shRNA targeting LRRK2 or a non-targeting scramble control are added to the cell culture medium with polybrene (8 µg/mL). After 24 hours, the medium is replaced with fresh medium.

  • Selection: 48 hours post-transduction, cells are selected with puromycin (B1679871) (2 µg/mL) for 72 hours to eliminate non-transduced cells.

  • Verification of Knockdown: LRRK2 protein levels are assessed by Western blotting using an anti-LRRK2 antibody.

2. Pharmacological Inhibition of LRRK2 with MLi-2

  • Cell Treatment: Cells are seeded in appropriate culture plates. The following day, the culture medium is replaced with fresh medium containing the desired concentration of MLi-2 or a vehicle control (e.g., DMSO).

  • In Vivo Administration: For animal studies, MLi-2 can be administered via oral gavage or formulated in the diet.[3][4]

  • Assessment of Target Engagement: LRRK2 kinase inhibition is confirmed by measuring the phosphorylation of LRRK2 at Ser935 and its substrate Rab10 at Thr73 via Western blotting.[4]

3. Western Blotting for LRRK2 and Phosphorylated Substrates

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against total LRRK2, pS935-LRRK2, total Rab10, and pT73-Rab10. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Visualizing LRRK2-Related Pathways and Workflows

.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects cluster_interventions Experimental Interventions Upstream Signals Upstream Signals LRRK2 LRRK2 Upstream Signals->LRRK2 GTPase GTPase LRRK2->GTPase GTPase Activity Kinase Kinase LRRK2->Kinase Kinase Activity Autophagy Autophagy LRRK2->Autophagy Mitochondrial Function Mitochondrial Function LRRK2->Mitochondrial Function Rab10 Rab10 Kinase->Rab10 Phosphorylation Vesicle Trafficking Vesicle Trafficking Rab10->Vesicle Trafficking Knockdown Genetic Knockdown (shRNA/CRISPR) Knockdown->LRRK2 Inhibitor Pharmacological Inhibitor (e.g., MLi-2) Inhibitor->Kinase

LRRK2 Signaling and Intervention Points

Experimental_Workflow cluster_model Cellular/Animal Model cluster_intervention Intervention cluster_analysis Phenotypic Analysis Cell Lines Cell Lines LRRK2 Knockdown LRRK2 Knockdown Cell Lines->LRRK2 Knockdown Primary Neurons Primary Neurons MLi-2 Treatment MLi-2 Treatment Primary Neurons->MLi-2 Treatment Animal Models Animal Models Animal Models->MLi-2 Treatment Western Blot Western Blot (pLRRK2, pRab10) LRRK2 Knockdown->Western Blot Immunocytochemistry Immunocytochemistry (Neurite Outgrowth, α-Synuclein) LRRK2 Knockdown->Immunocytochemistry Functional Assays Functional Assays (Lysosomal, Mitochondrial) LRRK2 Knockdown->Functional Assays MLi-2 Treatment->Western Blot MLi-2 Treatment->Immunocytochemistry MLi-2 Treatment->Functional Assays Histology Histology (Peripheral Organs) MLi-2 Treatment->Histology Logical_Relationship cluster_interventions_logic Points of Intervention LRRK2 Gene LRRK2 Gene LRRK2 Protein LRRK2 Protein LRRK2 Gene->LRRK2 Protein Transcription & Translation LRRK2 Kinase Activity LRRK2 Kinase Activity LRRK2 Protein->LRRK2 Kinase Activity Catalytic Function Downstream Phenotypes Downstream Phenotypes LRRK2 Kinase Activity->Downstream Phenotypes Knockdown Genetic Knockdown Knockdown->LRRK2 Protein Prevents Synthesis Inhibitor Pharmacological Inhibition Inhibitor->LRRK2 Kinase Activity Blocks Function

References

Assessing the Therapeutic Window of DS21360717: A Comparative Analysis with Other FER Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DS21360717 has emerged as a potent and orally active inhibitor of FER (Fps/Fes related) tyrosine kinase, a non-receptor tyrosine kinase implicated in various cellular processes, including cell adhesion, migration, and signaling pathways downstream of growth factor receptors. Dysregulation of FER has been linked to the progression of several cancers, making it an attractive target for therapeutic intervention. This guide provides a comparative assessment of the therapeutic window of this compound against other known FER inhibitors, supported by available preclinical data.

Executive Summary

This compound demonstrates high potency against FER kinase with an IC50 of 0.49 nM. Preclinical studies highlight its in vivo anti-tumor efficacy with a favorable therapeutic window, as indicated by significant tumor growth inhibition without notable toxicity. This profile is compared with its optimized successor, DS08701581, and other FER inhibitors such as Dasatinib, Ifebemtinib, and E260. While direct comparative studies are limited, this guide consolidates available data to offer a preliminary assessment of their relative therapeutic potential.

Data Presentation: Quantitative Comparison of FER Inhibitors

The following tables summarize the key in vitro and in vivo data for this compound and selected comparator compounds.

Table 1: In Vitro Potency of FER Inhibitors

CompoundTargetIC50 (nM)Cell-Based AssayGI50 (nM)Cell Line
This compound FER0.49[1]FER-driven cell growth1.9[1]Ba/F3-FER
Mock cell growth220[1]Ba/F3-Mock
DS08701581 FER0.3[2]FER-driven cell growth0.9[2]Ba/F3-FER
Mock cell growth>1000[2]Ba/F3-Mock
Dasatinib FER~3Not SpecifiedNot Available
Ifebemtinib (IN10018) FAK1FER Kinase900
E260 FER/FerTNot AvailableCell Viability (EC50)300-400SW620

Table 2: In Vivo Efficacy and Toxicity of FER Inhibitors

CompoundAnimal ModelDose (mg/kg, p.o., q.d.)Tumor Growth Inhibition (TGI, %)Toxicity
This compound Ba/F3-FER Xenograft12.5, 25, 50, 100Dose-dependentNo obvious body weight loss[1]
DS08701581 Ba/F3-FER Xenograft3, 10, 30Dose-dependentNo obvious body weight loss[2]
Dasatinib Various Xenografts10-75VariableGenerally well-tolerated
E260 SW620 XenograftNot specified (i.p.)Significant attenuation of tumor progressionNot specified

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the FER signaling pathway and a general workflow for assessing in vivo anti-tumor activity.

FER_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) FER FER Kinase Growth_Factor_Receptor->FER Activation Downstream_Effectors Downstream Effectors (e.g., STAT3, FAK, Cortactin) FER->Downstream_Effectors Phosphorylation Actin_Cytoskeleton Actin Cytoskeleton Remodeling Downstream_Effectors->Actin_Cytoskeleton Cell_Adhesion Cell Adhesion Downstream_Effectors->Cell_Adhesion Cell_Migration Cell Migration Downstream_Effectors->Cell_Migration Proliferation_Survival Proliferation & Survival Downstream_Effectors->Proliferation_Survival This compound This compound This compound->FER Inhibition

Caption: Simplified FER kinase signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_workflow In Vivo Antitumor Activity Assessment Tumor_Cell_Implantation Tumor Cell Implantation (e.g., Ba/F3-FER cells) Tumor_Growth Tumor Growth to Palpable Size Tumor_Cell_Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Daily Oral Administration (Vehicle or Inhibitor) Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint

Caption: General experimental workflow for evaluating in vivo antitumor efficacy.

Therapeutic_Window_Comparison cluster_comparison Therapeutic Window Assessment cluster_inhibitors FER Inhibitors Efficacy Efficacy (e.g., Tumor Growth Inhibition) Therapeutic_Window Therapeutic Window Efficacy->Therapeutic_Window Toxicity Toxicity (e.g., Body Weight Loss, MTD) Toxicity->Therapeutic_Window This compound This compound This compound->Efficacy This compound->Toxicity Comparators Comparators Comparators->Efficacy Comparators->Toxicity

Caption: Logical relationship for comparing the therapeutic window of FER inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide, based on the published literature.

In Vitro Kinase Inhibitory Assay

The inhibitory activity of compounds against the FER kinase was assessed using a standard enzymatic assay. Briefly, recombinant FER kinase was incubated with the test compound at various concentrations in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide). The reaction was allowed to proceed for a specified time at a controlled temperature. The level of substrate phosphorylation was then quantified, typically using a luminescence-based method that measures the amount of ATP remaining in the well. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, was calculated from the dose-response curve.

Cell-Based Proliferation Assay

The anti-proliferative activity of the inhibitors was evaluated using Ba/F3 murine pro-B cells engineered to express human FER (Ba/F3-FER) and the parental mock-transfected cells (Ba/F3-Mock). The growth of Ba/F3-FER cells is dependent on FER kinase activity. Cells were seeded in 96-well plates and treated with serial dilutions of the test compounds. After a 72-hour incubation period, cell viability was measured using a colorimetric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. The GI50 value, the concentration of the compound that inhibits cell growth by 50%, was determined for both cell lines to assess both potency and selectivity.

In Vivo Tumor Xenograft Studies

The in vivo anti-tumor efficacy of the FER inhibitors was evaluated in a subcutaneous xenograft model. Female immunodeficient mice (e.g., BALB/c nude mice) were subcutaneously inoculated with Ba/F3-FER cells. When the tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into treatment and control groups. The test compounds were administered orally once daily at specified doses. Tumor volume and body weight were measured regularly (e.g., twice weekly). Tumor volume was calculated using the formula: (length × width²) / 2. At the end of the study, the tumors were excised and weighed. The tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume or weight between the treated and vehicle control groups. Body weight changes were monitored as an indicator of general toxicity.

Conclusion

This compound is a highly potent FER kinase inhibitor with a promising preclinical therapeutic window, characterized by significant in vivo anti-tumor activity and a lack of overt toxicity at efficacious doses. Its successor, DS08701581, appears to have an even more favorable profile with improved potency and selectivity. While other compounds like Dasatinib and Ifebemtinib also inhibit FER, their broader kinase activity profiles may lead to different efficacy and toxicity profiles. The available data for E260 suggests selective anti-cancer activity, but more comprehensive preclinical studies are needed for a direct comparison. Further head-to-head in vivo studies are warranted to definitively establish the comparative therapeutic windows of these FER inhibitors.

References

Safety Operating Guide

Proper Disposal of DS21360717: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of DS21360717, a potent FER tyrosine kinase inhibitor utilized in anticancer research.[1] Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure laboratory safety, environmental protection, and regulatory compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on established best practices for the disposal of potent, hazardous pharmaceutical compounds and kinase inhibitors.[2][3] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and local regulations.

This compound is a small molecule compound designed by Daiichi Sankyo to inhibit the protumorigenic activity of FER tyrosine kinase.[1] As a potent research compound, all materials that come into contact with this compound must be treated as hazardous waste to prevent accidental exposure and environmental contamination.[1]

Summary of Key Disposal Principles

Due to the absence of specific quantitative data for this compound, this table summarizes the universal principles for handling and disposing of potent research compounds.

Waste StreamRecommended Disposal MethodKey Considerations
Unused/Expired this compound (Solid) Dispose of as hazardous chemical waste.Do not discard in regular trash or down the drain.[1] Collect in a clearly labeled, sealed, and compatible container.[1]
Solutions containing this compound (Liquid) Collect in a sealed, properly labeled, and leak-proof hazardous waste container.Do not mix with other waste streams unless compatibility is confirmed.[1] The container should be clearly labeled with the chemical name and concentration.[1]
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, puncture-resistant, and sealed hazardous waste container.Label as "Hazardous Waste" with the name of the compound.[1] Do not overfill waste containers.[1]
Contaminated Personal Protective Equipment (PPE) Place in a sealed bag or container labeled as hazardous waste.Carefully doff PPE to avoid self-contamination.[1] Assume all disposable items in contact with the compound are contaminated.[1]

Experimental Protocol: Step-by-Step Disposal Procedures

The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste materials.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, safety goggles with side shields, and double chemical-resistant gloves (e.g., nitrile).[1]

  • If handling the powder form outside of a containment device, respiratory protection is essential.[1]

2. Waste Segregation and Containment:

  • At the Point of Generation: Immediately segregate all waste contaminated with this compound from other laboratory waste streams.[3]

  • Solid Waste: Place unused or expired this compound powder and contaminated solids (e.g., weighing paper, pipette tips, gloves) into a designated, robust, and sealable hazardous waste container.[3] This container should be clearly labeled "Hazardous Waste" and list "this compound".[1]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[3] Keep the container closed when not in use.[3]

  • Sharps Waste: Any sharps contaminated with this compound must be disposed of in a designated "chemo sharps" container.[4]

3. Labeling and Storage:

  • All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[1]

  • Note the date of waste accumulation.

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[5]

4. Surface Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with this compound.

  • A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[2]

  • Dispose of all cleaning materials as hazardous waste.[2]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

  • The recommended final disposal method for potent compounds and cytotoxic waste is incineration at a permitted facility to ensure complete destruction.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Storage & Documentation cluster_3 Final Disposal Unused this compound Unused this compound Solid Waste Container Solid Waste Container Unused this compound->Solid Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Solid Waste Container Liquid Waste Liquid Waste Liquid Waste Container Liquid Waste Container Liquid Waste->Liquid Waste Container Labeling Labeling Solid Waste Container->Labeling Liquid Waste Container->Labeling Secure Storage Secure Storage Labeling->Secure Storage EHS Pickup EHS Pickup Secure Storage->EHS Pickup Incineration Incineration EHS Pickup->Incineration

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling DS21360717

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling the FER tyrosine kinase inhibitor DS21360717 (CAS No. 2304654-43-9). Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining the integrity of this research compound.

Compound Information

This compound is a potent, orally active, and selective FER tyrosine kinase inhibitor with demonstrated anti-cancer activity.[1][2][3] It is a synthetic, small-molecule inhibitor developed through advanced chemical synthesis for pharmaceutical research.[4] While classified as "not a hazardous substance or mixture" according to the provided Safety Data Sheet (SDS), proper handling and personal protective equipment are essential to minimize exposure and ensure safety.[5]

Physical and Chemical Properties

PropertyValue
Chemical Formula C₂₁H₂₃N₇O
Molecular Weight 389.45 g/mol
Appearance Solid powder
Purity >98%
Solubility Soluble in DMSO
CAS Number 2304654-43-9

Source: ChemScene, MedKoo Biosciences[3][5]

Personal Protective Equipment (PPE)

A comprehensive PPE program is crucial for laboratory safety.[4] The following PPE is recommended when handling this compound to prevent skin and eye contact, and inhalation.[5]

PPE CategorySpecific Recommendations
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves (e.g., nitrile)
Body Protection Impervious clothing (e.g., lab coat)
Respiratory Protection Suitable respirator (use in well-ventilated areas)

Operational Plan: Handling and Storage

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[5]

  • Use a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[5]

  • Ensure a safety shower and eyewash station are readily accessible.[5]

2. Handling Procedures:

  • Avoid direct contact with skin and eyes.[5]

  • Do not inhale dust or aerosols.[5]

  • Minimize the quantity of material handled at any one time.

3. Storage:

  • Store in a dry, dark place.[3]

  • For short-term storage (days to weeks), maintain at 0 - 4°C.[3]

  • For long-term storage (months to years), store at -20°C.[3]

  • The product is stable for several weeks at ambient temperature during shipping.[3]

Emergency First Aid Measures

In case of exposure, follow these first aid procedures:[5]

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water, removing contact lenses if present. Seek medical attention.
Skin Contact Rinse skin thoroughly with water. Remove contaminated clothing. Seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains, water courses, or the soil.[5]

Experimental Workflow: Handling this compound Powder

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

G Workflow for Handling this compound Powder cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather all necessary materials (Spatula, Weighing Paper, Solvent) prep_hood->prep_materials handling_weigh Weigh the required amount of this compound prep_materials->handling_weigh handling_dissolve Dissolve in appropriate solvent (e.g., DMSO) handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate work surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of waste in approved chemical waste container cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove and dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Standard operational workflow for handling this compound powder.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.